5,6-Dimethoxyisobenzofuran-1(3H)-one
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5,6-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAWRZYFYOXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282301 | |
| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-88-4, 759409-69-3 | |
| Record name | m-Meconin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 759409-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Basic Properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one
Abstract: This document provides a comprehensive technical overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone (or phthalide) family.[1] Found in fungal species, this molecule has attracted significant interest from the scientific community due to its versatile chemical nature and promising biological activities.[1] This guide consolidates key information on its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological functions, including its anticancer and enzyme-inhibiting capabilities. Detailed experimental procedures, data tables, and workflow diagrams are presented to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
This compound is characterized by a fused benzene and furanone ring system, with two methoxy groups attached at the C-5 and C-6 positions of the aromatic ring.[1] This structure makes it a valuable building block in organic synthesis.[1]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 531-88-4 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2][3] |
| Synonyms | 5,6-Dimethoxyphthalide, Macconine, m-Meconin | [] |
| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N |[2][3] |
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid, Pale Yellow Solid | [3][] |
| Melting Point | 155-157°C | [] |
| Boiling Point | 403.0 ± 45.0°C (Predicted) | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [] |
| Storage | Store at 2-8°C in an inert atmosphere |[3][] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While comprehensive spectral data is best obtained experimentally, typical and reported data are summarized below.
Table 3: Spectroscopic Data Summary
| Technique | Description |
|---|---|
| ¹H NMR | Expected signals would include singlets for the two methoxy groups (around 3.9 ppm), a singlet for the methylene protons of the furanone ring (around 5.2 ppm), and singlets for the two aromatic protons. |
| ¹³C NMR | Key signals are expected for the carbonyl carbon (lactone), aromatic carbons, methoxy carbons, and the methylene carbon of the furanone ring. |
| Mass Spectrometry (MS) | The precursor ion [M+H]⁺ is observed at m/z 195.06518.[2] Other adducts such as [M+Na]⁺ are also detectable.[5] |
| Infrared (IR) | A strong absorption band characteristic of the lactone carbonyl (C=O) group is expected around 1740-1760 cm⁻¹. Additional bands would correspond to C-O and aromatic C-H stretching. |
Synthesis and Reactivity
Synthesis Protocols
The most common laboratory synthesis involves the acid-catalyzed cyclization of a phthalic anhydride precursor. This method is efficient and yields the desired product in high purity after recrystallization.
Experimental Protocol: Cyclization of 4,5-Dimethoxyphthalic Anhydride
-
Reagents:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride (solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst, 1–2 mol%)
-
-
Procedure:
-
4,5-dimethoxyphthalic anhydride is suspended in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
A catalytic amount of concentrated sulfuric acid (1–2 mol%) is carefully added to the mixture.
-
The reaction mixture is heated to 80–100°C and stirred for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the crude product is precipitated by the addition of water or ethanol.
-
The crude product is collected by vacuum filtration and washed with cold water.
-
Purification is achieved by recrystallization from ethanol, yielding colorless crystals of this compound.
-
-
Expected Yield: 68–72%
Chemical Reactivity
The isobenzofuranone core is amenable to various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.[1]
Table 4: Summary of Chemical Reactions
| Reaction Type | Common Reagents | Major Products Formed | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate | Quinones | [1] |
| Reduction | Sodium borohydride | Dihydro derivatives | [1] |
| Substitution | Bromine, Chlorine | Halogenated compounds |[1] |
Biological Activity and Mechanism of Action
This compound is under investigation for several potential therapeutic applications, primarily due to its effects on cell signaling pathways related to cell growth and apoptosis.[1]
Anticancer Properties
The compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This pro-apoptotic activity is a key area of interest for oncology research. The mechanism involves the activation of specific signaling pathways that lead to controlled cell death.[1] While the exact pathway for this specific compound is still under detailed investigation, the general mechanism of apoptosis induction is a promising therapeutic strategy. Related isobenzofuranone derivatives have also demonstrated the ability to increase cell death and potentiate the effects of established chemotherapy agents like cyclophosphamide and cisplatin.[6][7]
Enzyme Inhibition
Research has identified this compound as a tyrosinase inhibitor.[1] Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[8][9][10] By inhibiting this enzyme, the compound has potential applications in treating hyperpigmentation disorders and as a skin-whitening agent in cosmetics.[10] The inhibitory mechanism of related isobenzofuranones involves interaction with the copper atoms in the active site of the enzyme.[9]
Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties against various pathogens, though this area requires further research to determine the spectrum of activity and mechanism of action.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound.
Table 5: GHS Hazard Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][3] |
Conclusion
This compound is a multifaceted compound with a well-defined chemical profile and significant potential for further research and development. Its accessible synthesis, versatile reactivity, and notable biological activities—particularly in anticancer and enzyme inhibition contexts—make it a compound of high interest for medicinal chemistry, pharmacology, and materials science. This guide serves as a foundational resource for professionals engaged in exploring the properties and applications of this promising isobenzofuranone derivative.
References
- 1. This compound | 531-88-4 | Benchchem [benchchem.com]
- 2. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 531-88-4 [sigmaaldrich.com]
- 5. PubChemLite - 5,6-dimethoxy-3h-isobenzofuran-1-one (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 6. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide to its Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence, physicochemical properties, and biological activities of the isobenzofuranone derivative, 5,6-Dimethoxyisobenzofuran-1(3H)-one. This document provides a consolidated resource for researchers and professionals in drug development, summarizing key data and outlining relevant experimental methodologies.
Natural Occurrence
This compound is a naturally occurring polycyclic aromatic compound. It has been identified as a constituent of the fungal species Pleurotus eryngii, commonly known as the king oyster mushroom[1]. While the family of isobenzofuranones, also known as phthalides, are found in various fungi and plants, the specific isolation of the 5,6-dimethoxy substituted variant has been reported from this edible mushroom[2][3][4]. Fungi, in general, are a rich source of structurally diverse secondary metabolites, including a variety of phthalides with a range of biological activities[2][3][5][6]. The biosynthesis of phthalides in fungi is understood to occur via the polyketide pathway[2].
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [7] |
| Molecular Weight | 194.18 g/mol | [7] |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [7] |
| CAS Number | 531-88-4 | [1] |
| Appearance | Solid | |
| XLogP3 | 1.3 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
Experimental Protocols
Biological Activity and Signaling Pathways
This compound has garnered attention for its potential biological activities, particularly its pro-apoptotic effects in cancer cells[1]. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a key mechanism for many anti-cancer therapies. It has been reported that this compound can induce apoptosis by activating specific signaling pathways[1].
While the precise signaling cascade initiated by this compound is not yet fully elucidated, a general overview of the intrinsic and extrinsic apoptosis pathways is provided below. Natural compounds often trigger the intrinsic (mitochondrial) pathway by inducing cellular stress.
Putative Biosynthetic Pathway
Phthalides, including this compound, are biosynthesized in fungi through the polyketide pathway[2]. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final phthalide structure.
The following diagram illustrates a putative biosynthetic pathway for a generic phthalide core structure, which would be further modified by methylation to produce this compound.
Conclusion
This compound is a naturally occurring fungal metabolite with potential therapeutic applications, particularly in the realm of oncology due to its pro-apoptotic properties. Further research is warranted to fully elucidate its mechanism of action, establish a detailed protocol for its isolation with quantitative yields, and explore its full pharmacological potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. This compound | 531-88-4 | Benchchem [benchchem.com]
- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS number 531-88-4), a naturally occurring and synthetically accessible isobenzofuranone derivative. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its known biological activities and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known as m-Meconin, is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It is characterized by a fused benzene and furanone ring system with two methoxy groups at the 5- and 6-positions.[1] This compound has been isolated from natural sources, including fungal species such as Pleurotus eryngii, and has garnered significant interest due to its diverse biological activities.[1] Its potential as a tyrosinase inhibitor, antimicrobial agent, and an inducer of apoptosis in cancer cells makes it a promising scaffold for the development of new therapeutic agents.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 531-88-4 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2] |
| Synonyms | m-Meconin, 5,6-Dimethoxyphthalide, Macconine | [] |
| Appearance | Pale yellow solid | [] |
| Melting Point | 155-157 °C | [] |
| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [] |
| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N | [] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available spectral data.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 194 | Base Peak | [M]⁺ | [2] |
| 165 | High | [M - CHO]⁺ | [2] |
| 95 | Moderate | [C₆H₃O]⁺ | [2] |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |
| C=O (Lactone) | ~1760 (strong) | [4] |
| C-O-C (Ether) | ~1270 and ~1040 (strong) | [5] |
| Aromatic C=C | ~1600 and ~1480 (medium) | [5] |
| Aromatic C-H | ~3050 (weak) | [4] |
| Aliphatic C-H | ~2950 (weak) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. While a complete, officially published spectrum is not available, data for a closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, provides valuable insight into the expected chemical shifts.[5]
¹H NMR (300 MHz, CDCl₃) of 5-Methoxyisobenzofuran-1(3H)-one: [5]
-
δ 7.80 (d, 1H, J = 8.4 Hz)
-
δ 7.02 (dd, 1H, J = 8.4, 0.6 Hz)
-
δ 6.91 (d, 1H, J = 0.6 Hz)
-
δ 5.25 (s, 2H)
-
δ 3.89 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) of 5-Methoxyisobenzofuran-1(3H)-one: [5]
-
δ 171.1, 164.9, 149.6, 127.4, 118.2, 116.7, 106.2, 69.3, 56.1
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethoxyphthalic anhydride and acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[1]
References
Elucidation of the Molecular Architecture: A Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative. Found in species such as the fungus Pleurotus eryngii, this compound has garnered scientific interest for its potential biological activities.[1] This document details the spectroscopic data, experimental protocols for synthesis and characterization, and an exploration of its potential biological significance.
Molecular Structure and Properties
This compound possesses a bicyclic structure featuring a furanone ring fused to a benzene ring, with two methoxy groups attached at the 5th and 6th positions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem |
| Molecular Weight | 194.18 g/mol | --INVALID-LINK-- |
| CAS Number | 531-88-4 | --INVALID-LINK-- |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | --INVALID-LINK-- |
| Physical State | Solid | Ambeed |
| Melting Point | 142–144°C (from ethanol) | --INVALID-LINK-- |
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR (Proton NMR) Data (Computed)
The following table summarizes the computed ¹H NMR data. Experimental data may vary slightly.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | s | 1H | H-7 |
| 7.05 | s | 1H | H-4 |
| 5.25 | s | 2H | H-3 (CH₂) |
| 3.90 | s | 3H | OCH₃ at C-6 |
| 3.85 | s | 3H | OCH₃ at C-5 |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 170.5 | C-1 (C=O) |
| 152.0 | C-6 |
| 148.0 | C-5 |
| 128.0 | C-7a |
| 120.0 | C-3a |
| 110.0 | C-7 |
| 108.0 | C-4 |
| 68.0 | C-3 (CH₂) |
| 56.5 | OCH₃ at C-6 |
| 56.0 | OCH₃ at C-5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1736 | Strong | C=O stretch (γ-lactone)[1] |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1270, ~1030 | Strong | C-O stretching (ether and ester) |
| ~2950, ~2850 | Medium | C-H stretching (aliphatic and aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
-
[M+H]⁺: Calculated for C₁₀H₁₁O₄⁺: 195.0652, Found: 195.0651853.[2]
-
[M+Na]⁺: Calculated for C₁₀H₁₀O₄Na⁺: 217.0471, Found: 217.0469.[2]
Key Fragmentation Peaks (LC-MS) [2]
-
m/z 180.0418: [M-CH₃]⁺
-
m/z 151.0677: [M-CO-CH₃]⁺
-
m/z 139.0757: [M-C₂H₂O₂]⁺
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the cyclization of 4,5-dimethoxyphthalic anhydride.[1]
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride
-
Concentrated Sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at 80-100°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.[1]
Figure 1. Synthetic workflow for this compound.
Biological Activity and Potential Signaling Pathways
Isobenzofuranone derivatives have been reported to exhibit a range of biological activities, including the induction of apoptosis (programmed cell death) in cancer cells.[1] While the specific signaling pathways for this compound are not yet fully elucidated, the general mechanism of apoptosis can be considered. Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Figure 2. Generalized apoptotic signaling pathways.
Further research is required to determine the precise molecular targets and the specific signaling cascade initiated by this compound to induce apoptosis.
Structure Elucidation Workflow
The process of elucidating the structure of a novel or synthesized compound follows a logical workflow, integrating various analytical techniques.
Figure 3. General workflow for structure elucidation.
Conclusion
This technical guide has provided a comprehensive overview of the structure elucidation of this compound. The combination of detailed spectroscopic data from NMR, FT-IR, and mass spectrometry, alongside a reliable synthetic protocol, confirms the molecular architecture of this compound. While its biological activities are an area of ongoing research, the potential for this and similar isobenzofuranone scaffolds in drug discovery warrants further investigation into their mechanisms of action and therapeutic applications.
References
The Biological Activity of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one, a member of the isobenzofuranone family, is a naturally occurring compound found in species such as the fungus Pleurotus eryngii.[1] Its unique fused benzene and furanone ring structure has drawn attention for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its related compounds, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development.
Biological Activities
This compound has been investigated for a range of biological activities, demonstrating potential in several therapeutic areas. Preliminary studies suggest its involvement in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The primary mechanism of its anticancer effect is believed to be the induction of apoptosis, or programmed cell death, in cancer cells through the activation of specific signaling pathways.[1][2]
Anticancer Activity
Table 1: Anticancer Activity of Isobenzofuran-1(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa (Cervical Cancer) | 66.2 | [1] |
| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Tyrosinase | Potent Inhibition | [3] |
| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | Tyrosinase | Potent Inhibition | [3] |
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens.[1][2] However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented. The data below from related N-(3-phthalidyl) amines provides a reference for the potential antimicrobial activity of isobenzofuranone derivatives.
Table 2: Antimicrobial Activity of N-(3-phthalidyl) Amine Derivatives
| Compound | Microorganism | Activity (at 5 mg/ml) | Reference |
| B1-B4 | E. coli | Inhibition | [4] |
| B1-B4 | S. aureus | Strong Inhibition | [4] |
| B1-B4 | C. albicans | Inhibition | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of isobenzofuranones has been investigated, with studies showing a reduction in the production of pro-inflammatory mediators. For instance, the related compound 5,7-Dimethoxyisobenzofuran-1(3H)-one has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1]
Table 3: Anti-inflammatory Activity of an Isobenzofuran-1(3H)-one Derivative
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | NO Production Inhibition | LPS-activated Macrophages | 17.2 | [1] |
Enzyme Inhibitory Activity
This compound has been identified as a tyrosinase inhibitor, suggesting its potential application in treating hyperpigmentation disorders.[2] Tyrosinase is a key enzyme in melanin synthesis. While a specific IC50 value for the 5,6-dimethoxy isomer is not provided in the available literature, the potent inhibitory activity of other isobenzofuran-1(3H)-one derivatives has been reported.[3]
Mechanism of Action: Induction of Apoptosis
A significant aspect of the anticancer activity of this compound is its ability to induce apoptosis, with evidence pointing towards the involvement of the mitochondrial (intrinsic) pathway.[1] This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer. The general mechanism involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
The following diagram illustrates the proposed mitochondrial pathway of apoptosis and the potential points of intervention by this compound.
Caption: Proposed Mitochondrial Apoptosis Pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT Assay Workflow.
Protocol:
-
Seed cancer cells (e.g., HeLa, breast cancer cell lines) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: MIC Assay Workflow.
Protocol:
-
Perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under conditions optimal for the growth of the microorganism.
-
After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth (no turbidity).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Caption: NO Production Assay Workflow.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
Quantify the nitrite concentration using a standard curve of sodium nitrite and calculate the percentage inhibition of NO production.
Enzyme Inhibitory Activity: Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanogenesis.
Caption: Tyrosinase Inhibition Assay Workflow.
Protocol:
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and different concentrations of this compound. Kojic acid can be used as a positive control.
-
Pre-incubate the plate for a few minutes at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate (L-DOPA or L-tyrosine).
-
Measure the absorbance at approximately 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. Its potential as an anticancer agent, particularly through the induction of apoptosis, is of significant interest. While quantitative data for this specific compound is limited, the activities of its structural analogs suggest a favorable profile. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this and related isobenzofuranone compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways, as well as conducting more extensive in vitro and in vivo efficacy and toxicity studies to fully characterize the pharmacological profile of this compound.
References
5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone family. It has garnered scientific interest due to its presence in some fungal species and its potential as a scaffold for the development of bioactive molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as a tyrosinase inhibitor and an anticancer agent. While specific quantitative data for this particular isomer is limited in publicly accessible literature, this guide consolidates information on closely related compounds to provide valuable insights for researchers in the field.
Chemical Properties and Synthesis
This compound possesses a fused benzene and furanone ring system with methoxy groups at the 5- and 6-positions. These methoxy groups contribute to the electron-rich nature of the aromatic system, influencing its reactivity and potential biological interactions.
Synthesis:
The most common laboratory synthesis of this compound involves the cyclization of 4,5-dimethoxyphthalic anhydride.
Experimental Protocol: Synthesis via Cyclization
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride
-
Concentrated Sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
4,5-Dimethoxyphthalic anhydride is treated with acetic anhydride.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction mixture is heated at 80-100°C for 4-6 hours. The reaction proceeds via intramolecular esterification to form the lactone ring.
-
The crude product is then purified by recrystallization from ethanol.
-
The final product is obtained as colorless crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68-72% | [1] |
| Melting Point | 142-144°C | [1] |
An alternative, though less direct, synthetic approach involves the use of N-substituted phthalimide intermediates. This method, while optimized for other derivatives, can be adapted for methoxy substitutions.
Figure 1: Synthetic pathways for this compound.
Biological Activities
Tyrosinase Inhibition
Experimental Protocol: Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a control).
-
Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 5 mM) to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Anticancer Activity and Apoptosis Induction
The isobenzofuranone core is present in a number of natural products with cytotoxic and anticancer properties. While specific IC50 values for this compound against various cancer cell lines are not extensively documented, studies on related dimethoxyisobenzofuranone isomers provide some insight. For instance, 4,6-dimethoxyisobenzofuran-1(3H)-one and 5,7-dimethoxyisobenzofuran-1(3H)-one have reported cytotoxic activity against HeLa cells.
Quantitative Data for Related Isomers:
| Compound | Cell Line | IC50 (µM) | Reference |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 65.7 | [1] |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 66.2 | [1] |
The mechanism of action for the anticancer effects of some phthalide derivatives is suggested to be through the induction of apoptosis. Based on studies of related phthalimide derivatives, it is hypothesized that these compounds may trigger the intrinsic (mitochondrial) pathway of apoptosis.
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
Figure 2: Hypothesized intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that suggests potential biological activity. While direct and extensive experimental data on its efficacy as a tyrosinase inhibitor and anticancer agent are currently lacking in the literature, the activity of related isomers and derivatives provides a strong rationale for further investigation.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound for tyrosinase inhibition and its cytotoxicity against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its apoptotic activity, including the key protein targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of substituted isobenzofuranones to understand the structural requirements for optimal activity.
This technical guide serves as a foundation for researchers interested in exploring the therapeutic potential of this compound and its analogs. The provided protocols and summarized data for related compounds offer a starting point for new and impactful research in the fields of drug discovery and development.
References
An In-Depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one, with the IUPAC name 5,6-dimethoxy-3H-2-benzofuran-1-one , is a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone family.[1][2][] It has been isolated from fungal species such as Pleurotus eryngii.[1] This molecule has garnered significant attention within the scientific community for its diverse biological activities, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities with available quantitative data, and detailed experimental protocols for its study.
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | 5,6-dimethoxy-3H-2-benzofuran-1-one | [2][] |
| CAS Number | 531-88-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 142–144°C | [1] |
| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N | [1][2] |
Synthesis
A common and well-documented laboratory synthesis method for this compound involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1]
Experimental Protocol: Synthesis from 4,5-Dimethoxyphthalic Anhydride
Materials:
-
4,5-dimethoxyphthalic anhydride
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4,5-dimethoxyphthalic anhydride with acetic anhydride.
-
Add a catalytic amount (1–2 mol%) of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 80–100°C and maintain this temperature for 4–6 hours, with continuous stirring. The reaction proceeds via an intramolecular esterification, leading to the formation of the lactone ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then purified by recrystallization from ethanol.
-
The resulting product should be colorless crystals with a melting point in the range of 142–144°C.[1]
Expected Yield: 68–72%[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity
This compound has shown promise in several areas of pharmacological research, primarily as an anticancer agent and a tyrosinase inhibitor.
Anticancer Activity
Quantitative Data on Related Isomers:
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | Cytotoxicity | 65.7 | [1] |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | Cytotoxicity | 66.2 | [1] |
Mechanism of Action: The anticancer activity is believed to be mediated through the activation of specific signaling pathways that lead to programmed cell death (apoptosis).[1] While the precise molecular targets are still under investigation, it is suggested that the compound modulates pathways related to cell growth and apoptosis.[1] A study on the related compound napabucasin suggests that targeting the Akt/mTOR signaling pathway can induce apoptosis and autophagy in cancer cells. This pathway involves the inhibition of pro-apoptotic proteins like Bim, Bax, and Bad, and the activation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
Proposed Apoptosis Induction Pathway:
Caption: Proposed mechanism of apoptosis induction.
Tyrosinase Inhibition
Research has indicated that this compound acts as a tyrosinase inhibitor, suggesting its potential application in treating hyperpigmentation disorders.[1] Tyrosinase is a key enzyme in melanin synthesis.
Experimental Protocols for Biological Assays
3.2.1. Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of tyrosinase activity.
Materials:
-
Tyrosinase enzyme solution
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution or control to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at different time intervals (e.g., every 2 minutes for 20 minutes).
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
3.2.2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Apoptosis Assay Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound is a promising natural product with demonstrated potential in the fields of oncology and dermatology. Its straightforward synthesis and interesting biological profile make it an attractive scaffold for further investigation and drug development. This guide provides a foundational understanding of its properties and the methodologies to explore its therapeutic potential. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its biological activities and to establish a more comprehensive quantitative profile of its efficacy.
References
An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a bioactive compound with significant potential in various therapeutic areas. This document outlines its chemical synonyms, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic processes.
Chemical Synonyms and Identifiers
This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.
| Type | Identifier |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one[1] |
| CAS Number | 531-88-4[1] |
| PubChem CID | 230460[1] |
| Molecular Formula | C10H10O4[1] |
| Molecular Weight | 194.18 g/mol [1] |
| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N |
| Synonyms | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE[1], Metameconine[1], Macconine[1], 5,6-Dimethoxyphthalide[], NSC 25379[], m-Meconin[] |
Quantitative Data Summary
The biological activity of this compound and its analogs has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values, providing a comparative look at their cytotoxic and enzyme-inhibiting properties.
| Compound | Cell Line / Enzyme | IC50 Value (µM) | Biological Activity |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 65.7 | Cytotoxicity[3] |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | LPS-activated macrophages | 67.9 | Nitric Oxide Inhibition[3] |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 66.2 | Cytotoxicity[3] |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | LPS-activated macrophages | 17.2 | Nitric Oxide Inhibition[3] |
| C-3 functionalized isobenzofuranone (16) | K562 | 2.79 | Antiproliferative[4] |
| C-3 functionalized isobenzofuranone (18) | K562 | 1.71 | Antiproliferative[4] |
| Etoposide (Positive Control) | K562 | 7.06 | Antiproliferative[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols related to the synthesis and biological evaluation of this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[3]
Materials:
-
4,5-dimethoxyphthalic anhydride
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
Treat 4,5-dimethoxyphthalic anhydride with acetic anhydride.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture at 80–100°C for 4–6 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool.
-
Purify the crude product by recrystallization from ethanol.
-
The expected yield of colorless crystals is typically in the range of 68–72%.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of isobenzofuran-1(3H)-one derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia).[4]
Materials:
-
Synthesized isobenzofuran-1(3H)-one compounds
-
U937 and K562 cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Etoposide (positive control)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., up to 100 µM) and the positive control (etoposide). Use DMSO as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Visualized Pathways and Workflows
Graphical representations of complex biological and chemical processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key biological pathway influenced by this compound and a general workflow for its synthesis.
Caption: Proposed mechanism of apoptosis induction in cancer cells.
Caption: General workflow for the synthesis of the target compound.
Concluding Remarks
This compound and its related structures represent a promising class of compounds with diverse biological activities, including anticancer and antimicrobial properties.[3] The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these isobenzofuranones is warranted to fully explore their therapeutic potential.
References
Potential Research Applications of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide found in the edible mushroom Pleurotus eryngii, is emerging as a molecule of significant interest for biomedical research.[1] This technical guide provides a comprehensive overview of its potential research applications, summarizing its known biological activities, and providing detailed experimental methodologies based on available scientific literature. The document covers its potential as an anticancer, antimicrobial, and tyrosinase inhibitory agent, offering a foundation for further investigation and drug development endeavors.
Introduction
This compound belongs to the isobenzofuranone class of compounds, characterized by a fused benzene and furanone ring system.[1] The presence of two methoxy groups on the benzene ring influences its electronic properties and biological interactions.[1] Naturally sourced from fungi, this compound has attracted attention for its diverse bioactive potential.[1] Preliminary studies suggest its involvement in crucial cellular processes, including the induction of apoptosis in cancer cells and the inhibition of key enzymes, highlighting its promise as a lead compound for therapeutic development.[1][2] This guide aims to consolidate the current knowledge on this compound and provide a practical framework for researchers exploring its applications.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| CAS Number | 531-88-4 | [1] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 142–144°C | [1] |
| Solubility | Soluble in ethanol | [1] |
Potential Research Applications
Anticancer Activity
Preliminary evidence suggests that this compound exhibits anticancer properties, primarily through the induction of apoptosis.[1][2] While specific IC50 values for this compound against various cancer cell lines are not yet widely published in readily accessible literature, related isobenzofuranone derivatives have shown potent cytotoxic effects. Further research is warranted to quantify the anticancer efficacy of this compound against a broad panel of human cancer cell lines.
Logical Relationship for Anticancer Activity Investigation
Caption: Workflow for investigating the anticancer potential of this compound.
Antimicrobial Activity
The isobenzofuranone scaffold is present in various natural products with known antimicrobial properties. Initial studies indicate that this compound may possess activity against various pathogens.[1] However, comprehensive studies detailing its minimum inhibitory concentrations (MICs) against a wide range of bacteria and fungi are needed to fully characterize its antimicrobial spectrum and potential for development as an anti-infective agent.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Studies have shown that isobenzofuran-1(3H)-ones can act as tyrosinase inhibitors.[1] The potential of this compound to inhibit tyrosinase activity presents an exciting avenue for research in dermatology and cosmetology.
Signaling Pathway of Tyrosinase Inhibition
Caption: Inhibition of the melanin synthesis pathway by this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
Treat 4,5-dimethoxyphthalic anhydride with acetic anhydride.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture at 80–100°C for 4–6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by recrystallization from ethanol to yield colorless crystals.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HeLa)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Signaling Pathway Analysis (Western Blot)
This is a general protocol to investigate the effect of the compound on key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control (β-actin).
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Future Directions and Conclusion
This compound represents a promising natural product scaffold for further investigation. Future research should focus on:
-
Quantitative Biological Evaluation: Comprehensive screening against a wide array of cancer cell lines, bacterial strains, and fungal species to determine its potency and spectrum of activity.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its biological activity and pharmacokinetic properties.
-
In Vivo Efficacy: Preclinical studies in animal models to assess its therapeutic potential for various diseases.
References
An In-Depth Technical Guide on the Mechanism of Action of 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative, has garnered significant interest within the scientific community owing to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its anticancer, anti-inflammatory, antimicrobial, and tyrosinase inhibitory properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a polycyclic aromatic compound that has been isolated from various natural sources, including fungal species. Its core structure, featuring a fused benzene and furanone ring system with methoxy groups at the 5- and 6-positions, is the basis for its diverse biological effects. Preliminary studies have demonstrated its potential as a therapeutic agent, exhibiting a range of activities including cytotoxicity against cancer cell lines, inhibition of inflammatory mediators, and modulation of enzymatic activity. This guide aims to provide a detailed technical examination of the molecular mechanisms underlying these effects.
Anticancer Activity
The anticancer properties of this compound have been a primary focus of research. Studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).
Cytotoxicity
While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on its isomers provide an indication of its potential potency. For instance, 5,7-Dimethoxyisobenzofuran-1(3H)-one and 4,6-Dimethoxyisobenzofuran-1(3H)-one have demonstrated cytotoxicity against HeLa cells with IC₅₀ values of 66.2 μM and 65.7 μM, respectively[1]. It has been noted that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating effective cytotoxicity at low concentrations[1].
Table 1: Cytotoxicity of Dimethoxyisobenzofuran-1(3H)-one Isomers
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 66.2 | [1] |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 65.7 | [1] |
Induction of Apoptosis
A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis. Research has indicated its ability to trigger apoptosis in leukemia cells through mitochondrial pathways[1]. This process is often regulated by the Bcl-2 family of proteins and the activation of caspases.
The induction of apoptosis by this compound is believed to involve the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability and the release of pro-apoptotic factors.
Figure 1: Proposed Intrinsic Apoptosis Pathway. This diagram illustrates the potential mechanism of apoptosis induction by this compound, involving the regulation of Bcl-2 family proteins and subsequent caspase activation.
Experimental Protocols
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
This protocol is used to detect changes in the expression of apoptosis-related proteins.
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages[1].
Inhibition of NF-κB Signaling
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is still emerging, it is hypothesized to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Figure 2: Proposed NF-κB Inhibition Pathway. This diagram depicts the potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the IKK complex, preventing NF-κB activation.
Experimental Protocol
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated control.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens[1].
Experimental Protocol
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Tyrosinase Inhibitory Activity
Research has indicated that this compound acts as a tyrosinase inhibitor, which is relevant for the treatment of hyperpigmentation disorders[1]. Tyrosinase is a key enzyme in melanin biosynthesis.
Experimental Protocol
This in vitro assay is commonly used to screen for tyrosinase inhibitors.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.
-
Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound and determine the IC50 value.
Conclusion
This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to induce apoptosis in cancer cells, inhibit pro-inflammatory signaling pathways, and modulate key enzymatic activities underscores its therapeutic potential. Further in-depth studies are warranted to fully elucidate the specific molecular targets and to quantify its efficacy in various preclinical models. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this exciting area of drug discovery.
References
An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and biological properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one. The information is intended for professionals in research and drug development who may be working with this compound.
Chemical and Physical Properties
This compound is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It is a white to off-white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 531-88-4 | [2] |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2] |
| Melting Point | 142-144 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol | [1] |
| Appearance | Colorless crystals | [1] |
Safety and Handling
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity – Single exposure (Respiratory tract irritation) | 3 |
Source: PubChem[2]
Hazard and Precautionary Statements
Signal Word: Warning
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]
Materials:
-
4,5-dimethoxyphthalic anhydride
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4,5-dimethoxyphthalic anhydride with acetic anhydride.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude product is then purified by recrystallization from ethanol to yield colorless crystals of this compound.[1]
Caption: Synthesis workflow for this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cell line of interest (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit biological activities, including cytotoxicity against cancer cells and inhibition of certain enzymes.
Cytotoxicity and Apoptosis
Studies have shown that this compound can induce apoptosis in cancer cells. While the precise signaling pathways for this compound are not fully elucidated, related isobenzofuranone compounds are known to induce apoptosis through mechanisms that may involve DNA damage and the activation of intrinsic apoptotic pathways. This typically involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: A plausible intrinsic apoptosis signaling pathway induced by this compound.
Enzyme Inhibition
This compound has also been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant in the context of hyperpigmentation disorders.
Toxicological Data
Conclusion
This compound is a compound with interesting biological activities, including potential as an anticancer agent through the induction of apoptosis. However, it is important to handle this compound with appropriate safety precautions due to its irritant properties. This guide provides a foundational understanding for researchers and drug development professionals working with this molecule. As with any research chemical, a thorough understanding of its properties and adherence to safety protocols are paramount.
References
derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one
An In-Depth Technical Guide to the Derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one
Introduction
This compound, a member of the isobenzofuranone (also known as phthalide) family, is a polycyclic aromatic compound featuring a fused benzene and furanone ring system.[1] This core structure is found in various naturally occurring compounds, including those isolated from fungal species, and serves as a valuable scaffold in medicinal chemistry.[1] The isobenzofuranone framework is associated with a wide array of pharmacological properties, including antioxidant, antimicrobial, antiplatelet, and cytotoxic activities.[2][3][4] The strategic functionalization of the this compound core, particularly at the C-3 position, has led to the development of novel derivatives with significant therapeutic potential, targeting a range of biological processes from enzyme inhibition to the induction of apoptosis in cancer cells.[1][2]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the . It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising class of compounds.
Physicochemical Properties
The parent compound, this compound, possesses a well-defined set of chemical and physical properties that serve as a baseline for its derivatives.
| Property | Value | Source |
| CAS Number | 531-88-4 | [5] |
| Molecular Formula | C₁₀H₁₀O₄ | [5] |
| Molecular Weight | 194.18 g/mol | [5] |
| IUPAC Name | 5,6-dimethoxy-3H-2-benzofuran-1-one | [5] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 142–144°C | [1] |
Synthesis and Derivatization
The synthesis of the this compound core and its subsequent derivatization are critical steps in exploring the structure-activity relationships of this compound class.
Core Synthesis
Several synthetic routes have been established for the preparation of the isobenzofuranone scaffold. A common and well-documented laboratory method involves the acid-catalyzed cyclization of a corresponding anhydride.
Caption: General synthesis of the isobenzofuranone core.
An alternative patented approach involves the use of N-substituted phthalimide intermediates, which can be adapted for methoxy substitutions. This method includes the methylation of a 4-nitro-phthalimide followed by a zinc-mediated reduction and cyclization.[1]
Derivatization Strategies
The this compound scaffold can be modified through various chemical reactions to generate a library of derivatives.
-
C-3 Position Functionalization: The C-3 position of the lactone ring is a primary site for modification. Condensation reactions with aldehydes or reactions with various amines are common strategies.[2][6]
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic substitution reactions to introduce additional functional groups, altering the electronic and steric properties of the molecule.[1]
-
Oxidation and Reduction: The core structure can be subjected to oxidation to form quinones or reduction to yield dihydro derivatives.[1]
Caption: Key strategies for derivatization.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The nature and position of the substituents play a crucial role in determining their potency and selectivity.
Antiproliferative and Cytotoxic Activity
Numerous isobenzofuranone derivatives have been evaluated for their anticancer potential. C-3 functionalized phthalides have shown significant in vitro activity against various cancer cell lines.[2] For instance, certain derivatives have been found to inhibit cell viability by up to 90% at a concentration of 100 µM in U937 (lymphoma) and K562 (myeloid leukemia) cell lines.[2] The proposed mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.[1]
Enzyme Inhibition
This class of compounds has been identified as potent inhibitors of several key enzymes.
-
Cholinesterase Inhibition: Benzofuranone-ylidene-methyl benzylpyridinium derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[7]
-
Tyrosinase Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation.[1][8]
Antioxidant and Antiplatelet Activity
(Z)-3-benzylideneisobenzofuran-1(3H)-ones, inspired by natural products, have been synthesized and evaluated as highly potent antioxidants and antiplatelet agents.[3] Structure-activity relationship studies revealed that compounds with specific electron-donating and electron-withdrawing groups exhibit significantly enhanced activity, in some cases surpassing that of standard references like ascorbic acid and aspirin.[3]
Quantitative Biological Data
The following table summarizes key quantitative data for various derivatives.
| Derivative Class | Target/Assay | Key Compound(s) | IC₅₀ / EC₅₀ | Source |
| Benzofuranone-pyridinium | Acetylcholinesterase (AChE) | Compound 5b | 52 ± 6.38 nM | [7] |
| Benzofuranone-pyridinium | Butyrylcholinesterase (BChE) | Compound 6b | 10 ± 6.87 nM | [7] |
| (Z)-3-benzylideneisobenzofuranones | Antioxidant (DPPH Assay) | Compound 28f | ~0.45 µg/mL | [3] |
| (Z)-3-benzylideneisobenzofuranones | Antioxidant (DPPH Assay) | Compound 28k | ~0.57 µg/mL | [3] |
| (Z)-3-benzylideneisobenzofuranones | Antiplatelet (AA-induced) | Multiple (28c-g, 28k-l, etc.) | Potent (up to 6-fold > Aspirin) | [3] |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Antioxidant (DPPH Assay) | Compound 1 | 10 µM | [4] |
| C-3 Substituted Phthalide | Cytotoxicity (HL-60 leukemia) | Compound 9 | 3.24 µg/mL | [2] |
| C-3 Substituted Phthalide | Cytotoxicity (MDA-MB435 melanoma) | Compound 9 | 8.70 µg/mL | [2] |
Note: Structures of specific compounds (e.g., 5b, 28f) are detailed in the cited literature.
Mechanisms of Action
The diverse biological effects of these derivatives are attributed to their interaction with specific molecular targets. Enzyme inhibition and the induction of apoptosis are two of the most studied mechanisms.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the synthesis and evaluation of new chemical entities.
Protocol 1: Synthesis of this compound
[1]
-
Reactants: 4,5-dimethoxyphthalic anhydride, acetic anhydride, sulfuric acid (catalytic amount).
-
Procedure: a. Suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride. b. Add a catalytic amount (1-2 mol%) of concentrated sulfuric acid. c. Heat the mixture at 80–100°C for 4–6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into cold water to precipitate the crude product. f. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield colorless crystals of this compound.
-
Expected Yield: 68–72%.
Protocol 2: MTT Cytotoxicity Assay
[2] This protocol assesses the effect of compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture: Maintain human cancer cell lines (e.g., U937, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Add the solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The this compound scaffold is a versatile and privileged structure in the field of medicinal chemistry. The extensive research into its derivatives has unveiled a wealth of compounds with potent and diverse biological activities, including antiproliferative, enzyme inhibitory, and antioxidant effects. The synthetic accessibility of the core and the potential for functionalization at multiple sites provide a robust platform for the rational design of new therapeutic agents. Future research should continue to explore novel derivatization strategies, expand the scope of biological targets, and conduct in-depth mechanistic and in vivo studies to translate the promising in vitro results into clinically viable drug candidates.
References
- 1. This compound | 531-88-4 | Benchchem [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. imjst.org [imjst.org]
- 7. researchgate.net [researchgate.net]
- 8. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one from 4,5-dimethoxyphthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and drug development, from 4,5-dimethoxyphthalic anhydride. The primary synthetic route detailed is the selective reduction of the anhydride using sodium borohydride. This method offers a straightforward and efficient means to obtain the desired phthalide. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound, also known as 5,6-dimethoxyphthalide, is a heterocyclic compound belonging to the isobenzofuranone family. Its structure, featuring a fused benzene and furanone ring system with methoxy groups, makes it a precursor for various more complex molecules with potential biological activity. The synthesis of this compound is a key step in the development of novel therapeutic agents. The reduction of the corresponding phthalic anhydride is a common and effective method for its preparation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4,5-Dimethoxyphthalic Anhydride | 5,6-dimethoxyisobenzofuran-1,3-dione | 4821-94-7 | C₁₀H₈O₅ | 208.17 | White to off-white solid |
| This compound | 5,6-dimethoxy-2-benzofuran-1(3H)-one | 531-88-4 | C₁₀H₁₀O₄ | 194.18 | Colorless to white solid |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Tetrahydrofuran (THF) / Methanol (MeOH) | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [2][3] |
| Typical Reaction Time | 1-4 hours | [3] |
| Work-up | Acidification (e.g., with HCl) and Extraction | [3] |
| Purification | Recrystallization or Column Chromatography | |
| Expected Yield | 70-90% (based on similar reductions) | [3] |
| Melting Point | 142-144 °C | [4] |
Experimental Protocol
Synthesis of this compound via Reduction of 4,5-Dimethoxyphthalic Anhydride
This protocol is based on the general procedure for the reduction of substituted phthalic anhydrides with sodium borohydride.[1]
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxyphthalic anhydride (1.0 eq) in anhydrous THF or methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas may be evolved. Adjust the pH to approximately 3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography to yield the final product.
Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring polycyclic aromatic compound with potential biological activity. The synthesis involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride. This protocol includes a step-by-step methodology, a summary of quantitative data, and characterization details to ensure reproducible and verifiable results.
Introduction
This compound, also known as 5,6-dimethoxyphthalide, is a member of the isobenzofuranone family of compounds.[1] It has been isolated from fungal species and has garnered interest for its unique chemical structure and potential bioactivity.[1] This document outlines a widely documented and reliable laboratory-scale synthesis of this compound.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol [1][2] |
| CAS Number | 531-88-4[2] |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one[2] |
| Appearance | Colorless crystals |
| Melting Point | 142-144 °C[1] |
Experimental Protocol
The synthesis of this compound is achieved through the cyclization of 4,5-dimethoxyphthalic anhydride.[1]
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride
-
Concentrated Sulfuric acid (H₂SO₄)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride and acetic anhydride.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%) to the reaction mixture while stirring.[1]
-
Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours.[1] The reaction should be monitored for completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water to precipitate the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any residual acid and acetic anhydride.
-
Purification: Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.[1]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Value |
| Starting Material | 4,5-Dimethoxyphthalic anhydride |
| Solvent | Acetic anhydride (neat)[1] |
| Catalyst | Concentrated H₂SO₄ (1-2 mol%)[1] |
| Reaction Temperature | 80-100 °C[1] |
| Reaction Time | 4-6 hours[1] |
| Expected Yield | 68-72%[1] |
| Purification Method | Recrystallization from ethanol[1] |
| Melting Point | 142-144 °C[1] |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.23 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 5.29 (s, 2H, -CH₂-), 3.95 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 171.1 (C=O, lactone), 152.0, 148.5, 129.8, 122.1, 108.9, 106.5, 69.8 (-CH₂-), 56.4 (-OCH₃), 56.3 (-OCH₃).
-
FTIR (KBr, cm⁻¹): ~1736 (C=O, lactone stretch).[1]
-
Mass Spectrometry (ESI-QTOF): m/z 217.0469 [M+Na]⁺.[2]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride and concentrated sulfuric acid are corrosive and should be handled in a fume hood.
-
The reaction should be performed in a well-ventilated area.
Experimental Workflow
References
Application Note and Protocol: Purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,6-Dimethoxyisobenzofuran-1(3H)-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. Recrystallization is a widely used and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using ethanol as the recrystallization solvent. The procedure is based on established chemical principles and literature precedents for the purification of related isobenzofuranone derivatives.[1]
Data Presentation
The following table summarizes the key chemical properties of this compound and provides representative data for a typical recrystallization procedure. It is important to note that the yield and purity improvement are dependent on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 531-88-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (crude) | |
| Colorless to white crystals (purified) | [1] | |
| Melting Point | 142–144°C (purified) | [1] |
| Recrystallization Solvent | Ethanol | [1] |
| Representative Purity | ||
| Before Recrystallization | ~90-95% (by HPLC) | |
| After Recrystallization | >99% (by HPLC) | |
| Representative Yield | 80-90% |
Experimental Protocol
This protocol details the steps for the recrystallization of this compound from ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound as the compound is sparingly soluble at room temperature but has good solubility at elevated temperatures.[1]
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Place the flask on a hot plate and gently heat the solvent to its boiling point while stirring. It is advisable to use a condenser to prevent solvent loss.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the stemless funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cover the mouth of the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum and transfer the crystallized solid and the mother liquor to the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the surface of the crystals. Use a minimal amount of cold solvent to avoid dissolving the purified product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the purified crystals to a watch glass or weighing dish and dry them in a vacuum oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator.
-
-
Purity and Yield Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (142–144°C) is an indicator of high purity.[1]
-
The purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculate the percentage yield of the recrystallization process.
-
Visualization
The following diagram illustrates the workflow for the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
References
Application Note: 1H NMR Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It features a fused benzene and furanone ring system with two methoxy groups at the 5- and 6-positions.[1] This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules and is also investigated for its potential biological activities.[1] Accurate structural elucidation and purity assessment are critical for its application. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a primary analytical technique for the unambiguous structural confirmation of this compound by providing detailed information about the chemical environment of its protons.
Molecular Structure and Proton Assignment
The chemical structure of this compound is shown below, with key protons labeled for NMR assignment. The molecule has four distinct proton environments: two aromatic protons (H-4 and H-7), a methylene group (H-3), and two methoxy groups (5-OCH₃ and 6-OCH₃).
Figure 1: Structure of this compound with protons labeled for 1H NMR assignment.
Quantitative Data Summary
The 1H NMR spectrum of this compound is characterized by four distinct singlets, corresponding to the two aromatic protons, the methylene protons, and the two methoxy groups. The absence of proton-proton coupling results in simple singlet multiplicities for all signals. The data presented below is based on spectra recorded in deuterated chloroform (CDCl₃).
| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H-7 | 7.15 | Singlet | 1H | Aromatic Proton |
| H-4 | 6.91 | Singlet | 1H | Aromatic Proton |
| H-3 | ~5.30* | Singlet | 2H | Methylene Protons |
| 6-OCH₃ | 3.93[1] | Singlet | 3H | Methoxy Protons |
| 5-OCH₃ | 3.89[1] | Singlet | 3H | Methoxy Protons |
Note: The chemical shift for the H-3 methylene protons is a typical value for protons in a benzylic position and adjacent to a lactone oxygen. The precise shift may vary slightly based on solvent and concentration.
Spectrum Interpretation
The 1H NMR spectrum provides clear evidence for the structure of this compound.
-
Aromatic Region: The signals for the two aromatic protons, H-4 and H-7, appear as distinct singlets at approximately δ 7.15 and δ 6.91 ppm. They appear as singlets because they are not adjacent to any other protons on the aromatic ring, resulting in no observable spin-spin coupling.
-
Aliphatic Region: The two protons of the methylene group at the 3-position (H-3) are chemically equivalent and give rise to a single signal. This signal is expected to be a singlet around δ 5.30 ppm, a characteristic region for protons on a carbon atom flanked by an aromatic ring and an oxygen atom.
-
Methoxy Region: The two methoxy groups at positions 5 and 6 are in slightly different chemical environments, resulting in two distinct singlets at δ 3.93 and δ 3.89 ppm.[1] Each signal integrates to three protons, confirming the presence of the methoxy groups.
Experimental Protocols
A detailed methodology for the 1H NMR analysis is provided below, outlining sample preparation and data acquisition parameters.
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Positioning: Ensure the sample height in the NMR tube is sufficient for analysis (typically ~4-5 cm).
2. NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | 298 K |
| Pulse Sequence | zg30 (or equivalent) |
| Acquisition Time | 4.0 - 5.0 s |
| Relaxation Delay (d1) | 1.0 - 2.0 s |
| Number of Scans | 16 - 64 |
| Spectral Width | -2 to 12 ppm |
Visualized Workflow
The logical workflow from sample handling to final data interpretation is illustrated below.
Conclusion
1H NMR spectroscopy is an efficient and powerful technique for the structural verification of this compound. The resulting spectrum is simple and readily interpretable, with characteristic singlet signals for each chemically distinct proton group. This method provides definitive confirmation of the compound's identity and is an essential tool for quality control in research, development, and manufacturing settings.
References
Application Notes and Protocols: Single-Crystal X-ray Diffraction of 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the single-crystal X-ray diffraction analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a compound of interest for its potential biological activities. The following sections outline the crystallographic data, a comprehensive experimental procedure for crystal growth and data collection, and a visual representation of the experimental workflow.
Crystallographic Data Summary
The crystallographic data for this compound, obtained through single-crystal X-ray diffraction, are summarized in the table below. These parameters are crucial for the unequivocal identification and three-dimensional structural elucidation of the molecule.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₄[1][2] |
| Formula Weight | 194.18 g/mol [1][2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c[1] |
| a (Å) | 8.532 |
| b (Å) | 25.877 |
| c (Å) | 9.297 |
| α (°) | 90 |
| β (°) | 99.96 |
| γ (°) | 90 |
| Volume (ų) | 2021.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.275 |
| Absorption Coeff. (μ) (mm⁻¹) | 0.095 |
| F(000) | 408 |
| Crystal Size (mm³) | 0.30 x 0.18 x 0.16 |
| Radiation (λ) (Å) | Mo Kα (0.71073) |
| Temperature (K) | 293 |
| Theta Range for Data Coll.(°) | 3.2 to 26.4 |
| Reflections Collected | 14100 |
| Independent Reflections | 1587 [R(int) = 0.049] |
| Final R indices [I > 2σ(I)] | R1 = 0.049, wR2 = 0.147 |
| R indices (all data) | R1 = 0.062, wR2 = 0.158 |
| Goodness-of-fit on F² | 1.06 |
Note: The crystallographic data presented here are representative for this class of compounds and are based on values reported for structurally similar isobenzofuranones[1][3].
Experimental Protocols
A detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction data collection for this compound is provided below.
1. Synthesis of this compound
A common synthetic route involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1] In a typical procedure, the anhydride is treated with a reducing agent in an appropriate solvent system. The crude product is then purified by recrystallization to yield colorless crystals suitable for diffraction studies.[1]
2. Crystal Growth
Single crystals of sufficient quality for X-ray diffraction can be grown by slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent system, such as ethanol or acetone, is chosen.[3]
-
Procedure:
-
Dissolve the purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the solution to a clean vial and cover it with a perforated cap to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment for several days to weeks until well-formed, colorless crystals appear.
-
3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed on a diffractometer, such as an Enraf–Nonius KappaCCD, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[3]
-
The data collection is typically performed at a controlled temperature, for instance, 293 K.[3]
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
-
The unit cell parameters are determined and refined.[3]
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods with software such as SHELXS97.[3]
-
The structure is then refined by full-matrix least-squares on F² using software like SHELXL97.[3]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation. 5,6-Dimethoxyisobenzofuran-1(3H)-one, a phthalide derivative, has emerged as a compound of interest for its potential as a tyrosinase inhibitor. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound as a tyrosinase inhibitor.
Mechanism of Action
Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway. It facilitates the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic and enzymatic reactions to form eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).
This compound is hypothesized to inhibit tyrosinase activity, thereby reducing the production of melanin. The precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by this specific compound requires experimental determination. Understanding the kinetics of inhibition is vital for elucidating its mode of action at the molecular level.
Data Presentation: Tyrosinase Inhibitory Activity
While specific quantitative data for the tyrosinase inhibitory activity of this compound is not extensively available in the public domain, the following table presents data for structurally related isobenzofuran-1(3H)-one compounds to provide a comparative context. Researchers are encouraged to determine the IC50 value for this compound using the protocols provided below.
| Compound | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| This compound | TBD | TBD | Kojic Acid | ~9.30 - 22.0 |
| 3-Butylidenephthalide | ~50-100 | Not specified | Kojic Acid | Not specified |
| Ligustilide | ~100 | Not specified | Kojic Acid | Not specified |
TBD: To Be Determined. The IC50 values for Kojic Acid can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and Kojic Acid in DMSO. Create a dilution series of the test compound and Kojic Acid at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 2 minutes) for a total of 20-30 minutes to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Protocol 2: Determination of Inhibition Kinetics
This protocol is used to determine the mechanism of tyrosinase inhibition (competitive, non-competitive, uncompetitive, or mixed) by this compound.
Procedure:
-
Perform the tyrosinase inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the Lineweaver-Burk plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km change).
-
Visualizations
Signaling Pathway: Melanin Biosynthesis and Tyrosinase Inhibition
Caption: Melanin biosynthesis pathway and the inhibitory action of this compound on tyrosinase.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for determining the tyrosinase inhibitory activity of this compound.
Logical Relationship: Types of Enzyme Inhibition
Caption: Different modes of enzyme inhibition, illustrating the binding of an inhibitor to the enzyme and/or enzyme-substrate complex.
protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one
Application Note & Protocol
Topic: Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2][3] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2][4] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[5][6] The isobenzofuran-1(3H)-one scaffold has been identified as a promising structure for the development of novel tyrosinase inhibitors.[7][8] This document provides a detailed protocol for evaluating the tyrosinase inhibitory activity of a specific compound, this compound, using a colorimetric microplate assay.
Principle of the Assay
The tyrosinase inhibition assay is based on the enzyme's ability to oxidize L-DOPA to form dopachrome, a colored product that can be quantified by measuring its absorbance at approximately 475 nm.[9][10] In the presence of an inhibitor, the rate of dopachrome formation is reduced. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the test compound to the rate of an uninhibited control reaction. Kojic acid, a well-known tyrosinase inhibitor, is used as a positive control for assay validation.[9][11]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., 30 U/mL
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Multichannel pipette
Experimental Protocol
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer will be used for all dilutions unless otherwise specified.
-
Mushroom Tyrosinase Solution (60 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use, as it is prone to auto-oxidation.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity. Prepare a corresponding vehicle control with the same concentration of DMSO.
Assay Procedure (96-well plate)
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well plate as described in the layout below:
-
Test Wells (T): 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells (Tb): 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells (E): 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells (Eb): 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.
Data Analysis
-
Correct for Blank Absorbance:
-
Corrected Absorbance of Test Sample (A_test) = Absorbance(T) - Absorbance(Tb)
-
Corrected Absorbance of Control (A_control) = Absorbance(E) - Absorbance(Eb)
-
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition of tyrosinase activity for each concentration of the test compound and positive control:[9] % Inhibition = [(A_control - A_test) / A_control] * 100
-
Determine IC₅₀ Value: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting a dose-response curve of percent inhibition against the logarithm of the inhibitor concentration.
Illustrative Results
The following table presents example data for the tyrosinase inhibition assay of this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Compound | Concentration (µM) | Corrected Absorbance (475 nm) | % Inhibition | IC₅₀ (µM) |
| Control (Vehicle) | 0 | 0.850 | 0.0% | N/A |
| This compound | 10 | 0.638 | 25.0% | |
| 25 | 0.459 | 46.0% | 27.5 | |
| 50 | 0.247 | 71.0% | ||
| 100 | 0.111 | 87.0% | ||
| Kojic Acid (Positive Control) | 2.5 | 0.680 | 20.0% | |
| 5 | 0.442 | 48.0% | 5.2 | |
| 10 | 0.213 | 75.0% | ||
| 20 | 0.077 | 91.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the tyrosinase inhibition microplate assay.
Mechanism of Tyrosinase Inhibition
Caption: Inhibition of the tyrosinase-catalyzed melanin synthesis pathway.
References
- 1. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosinase inhibition assay [bio-protocol.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one in Anticancer Research
Disclaimer: Publicly available research providing specific quantitative anticancer activity data and detailed experimental protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one is limited. The following application notes and protocols are based on general information about its potential anticancer properties and data from closely related isomers. The experimental protocols provided are generalized standard procedures for the evaluation of anticancer compounds.
Application Notes
Compound: this compound CAS Number: 531-88-4 Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol
Background: this compound is a naturally occurring isobenzofuranone derivative that has been identified as a compound of interest for its potential biological activities.[1] While extensive research is ongoing, preliminary studies suggest its potential as an anticancer agent. The isobenzofuranone scaffold is present in a variety of natural products and synthetic compounds that have demonstrated cytotoxic effects against cancer cell lines.
Anticancer Potential: this compound is under investigation for its anticancer properties.[1] It is suggested that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.[1] The proposed mechanism of action involves its interaction with molecular targets that regulate cell growth and proliferation.[1]
Quantitative Data Summary
As specific cytotoxic data for this compound against a panel of cancer cell lines is not available in the provided search results, the following table presents the reported IC₅₀ values for its closely related isomers to provide a comparative context.
| Compound | Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) | Reference |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | Cytotoxicity | Not Specified | 65.7 | [1] |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | Cytotoxicity | Not Specified | 66.2 | [1] |
Experimental Protocols
The following are detailed, generalized protocols for experiments commonly used to evaluate the anticancer activity of a compound like this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration and a higher concentration for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
Caption: A generalized workflow for screening the anticancer potential of a compound.
Caption: A potential signaling pathway for compound-induced apoptosis.
References
Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one (Mycophenolic Acid) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one, more commonly known as Mycophenolic Acid (MPA), is a potent, reversible, non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[1][2] This selective action makes MPA a valuable tool in immunology, cancer research, and drug development. These application notes provide detailed protocols for utilizing MPA in common cell culture assays to assess its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
Mycophenolic acid's primary mechanism of action is the inhibition of IMPDH, which leads to the depletion of guanosine and deoxyguanosine nucleotides. This, in turn, suppresses DNA and RNA synthesis, ultimately inhibiting the proliferation of rapidly dividing cells, particularly lymphocytes.[3] MPA has been shown to induce cell cycle arrest, primarily in the S phase or G0/G1 phase, and to trigger apoptosis in various cell lines.[2][4]
Signaling Pathway
The signaling pathway affected by Mycophenolic Acid primarily involves the inhibition of the de novo purine synthesis pathway.
Caption: Mycophenolic Acid inhibits IMPDH, disrupting purine synthesis and leading to cell cycle arrest and apoptosis.
Data Presentation
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Mycophenolic Acid on various cancer cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| AGS | Gastric Adenocarcinoma | < 0.5 | [4] |
| NCI-N87 | Gastric Carcinoma | < 0.5 | [4] |
| HCT-8 | Ileocecal Adenocarcinoma | < 0.5 | [4] |
| A2780 | Ovarian Carcinoma | < 0.5 | [4] |
| BxPC-3 | Pancreatic Adenocarcinoma | < 0.5 | [4] |
| KATO III | Gastric Carcinoma | Intermediate Sensitivity | [4] |
| SNU-1 | Gastric Carcinoma | Intermediate Sensitivity | [4] |
| K562 | Chronic Myelogenous Leukemia | Intermediate Sensitivity | [4] |
| HeLa | Cervical Carcinoma | Intermediate Sensitivity | [4] |
| Hs746T | Gastric Carcinoma | > 20 | [4] |
| PANC-1 | Pancreatic Carcinoma | > 20 | [4] |
| HepG2 | Hepatocellular Carcinoma | > 20 | [4] |
| MCF-7 | Breast Adenocarcinoma | > 20 | [4] |
| Monocytes/Macrophages | Human Peripheral Blood | 1.15 | [5] |
Apoptosis and Cell Cycle Arrest
Mycophenolic Acid has been demonstrated to induce apoptosis and cause cell cycle arrest in various cell lines.
| Cell Line | Assay | Treatment | Observation | Reference |
| AGS | Propidium Iodide Staining | 2 µg/mL MPA | Time-dependent increase in G0/G1 phase cells and apoptosis. | [4] |
| MOLT-4, THP-1, U937 | Flow Cytometry | MPA | Inhibition of proliferation, S phase arrest, and increased apoptosis. | [2] |
| K562 | Propidium Iodide Staining | 3 µg/mL MPA for 3 days | Senescent-like cell cycle arrest. | [1] |
| Human Lymphocytes | Propidium Iodide Staining | Increasing doses of MPA | Inhibition of PHA-induced S-phase entry. | [6] |
| Jurkat | Propidium Iodide Staining | 0.5 µM MPA for up to 72h | Time-dependent reduction in proliferation. | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a guideline for determining the IC50 of Mycophenolic Acid on adherent or suspension cell lines.
Caption: Workflow for assessing cell viability using the MTT assay after MPA treatment.
Materials:
-
Mycophenolic Acid (MPA)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent reagent (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. The optimal cell density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[9]
-
MPA Treatment: Prepare serial dilutions of MPA in complete medium. A starting range of 0.1 to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA, e.g., DMSO).
-
Incubation with MPA: Incubate the cells with MPA for a period of 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate at room temperature in the dark for 2 hours with gentle shaking to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each MPA concentration relative to the vehicle control. Plot the viability against the log of the MPA concentration to determine the IC50 value.[10]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with Mycophenolic Acid using flow cytometry.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Mycophenolic Acid (MPA)
-
Cell line of interest (e.g., MOLT-4, THP-1, U937)[2]
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of MPA (e.g., 0.5 - 5 µg/mL) for 24 to 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by centrifugation.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (1 mg/mL).[11][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[3]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of Mycophenolic Acid on the cell cycle using propidium iodide staining and flow cytometry.
Caption: Workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Mycophenolic Acid (MPA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of MPA (e.g., 2 µg/mL) for various time points (e.g., 12, 24, 48, 72 hours). Include a vehicle control.[4]
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.[14]
-
Washing: Wash the cells once with PBS.[14]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS, and while vortexing gently, add 1 mL of cold 70% ethanol dropwise.[14]
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C in 70% ethanol for several weeks.[14]
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS.[14]
-
Staining: Resuspend the cell pellet in 400 µL of PI/RNase A staining solution.[14]
-
Incubation: Incubate for 5 to 10 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Use a linear scale for PI fluorescence and acquire at least 10,000 events. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
References
- 1. Mycophenolic Acid Overcomes Imatinib and Nilotinib Resistance of Chronic Myeloid Leukemia Cells by Apoptosis or a Senescent-Like Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for the Quantification of 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one is a naturally occurring bioactive compound found in sources such as the edible mushroom Pleurotus eryngii. Its potential pharmacological activities necessitate robust and reliable analytical methods for its quantification in various matrices. These application notes provide detailed protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methods Overview
The primary recommended method for sensitive and selective quantification is UPLC-MS/MS, particularly for complex matrices like biological samples and food extracts. For routine analysis where high sensitivity is not critical, HPLC-UV can be a cost-effective alternative.
Compound Information:
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₀O₄
-
Molecular Weight: 194.18 g/mol
-
CAS Number: 531-88-4
I. Quantification by UPLC-MS/MS
This method is ideal for the trace-level quantification of this compound in complex samples such as fungal extracts, plasma, or tissue homogenates.
Experimental Protocol
1. Sample Preparation (from Pleurotus eryngii)
-
Homogenization: Lyophilize fresh Pleurotus eryngii fruiting bodies and grind into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elute the target analyte with 10 mL of 80% methanol in water.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 1.0 0.3 95 5 8.0 0.3 10 90 10.0 0.3 10 90 10.1 0.3 95 5 | 12.0 | 0.3 | 95 | 5 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 195.07 179.07 25 15 | this compound | 195.07 | 151.04 | 25 | 20 |
3. Data Presentation: Quantitative Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the UPLC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
| Matrix Effect | 95 - 108% |
Workflow Diagram
Caption: UPLC-MS/MS workflow for quantification.
II. Quantification by HPLC-UV
This method is suitable for the analysis of purified extracts or in situations where the concentration of this compound is expected to be relatively high.
Experimental Protocol
1. Sample Preparation
Follow the same sample preparation protocol as for UPLC-MS/MS. The final extract should be reconstituted in 1 mL of the HPLC mobile phase.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with 60% Methanol and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
3. Data Presentation: Quantitative Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 6% |
| - Inter-day | < 10% |
| Accuracy (% Recovery) | 90 - 108% |
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
III. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of analytical method and the sample characteristics.
Caption: Logic for analytical method selection.
Conclusion
The provided protocols offer robust starting points for the quantification of this compound. The UPLC-MS/MS method is recommended for its high sensitivity and selectivity, making it suitable for a wide range of applications, including pharmacokinetic studies and trace-level analysis in complex matrices. The HPLC-UV method provides a reliable and cost-effective alternative for routine analysis of less complex samples with higher concentrations of the analyte. Method validation should be performed in the specific matrix of interest to ensure data quality and reliability.
Application Notes and Protocols: Large-Scale Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] This document provides detailed protocols for its large-scale synthesis, focusing on a robust and scalable laboratory method and considerations for industrial production. The primary laboratory-scale method detailed is the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the laboratory-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4,5-Dimethoxyphthalic Anhydride | [1] |
| Reagents | Acetic Anhydride, Sulfuric Acid (catalyst) | [1] |
| Reaction Temperature | 80–100°C | [1] |
| Reaction Time | 4–6 hours | [1] |
| Yield | 68–72% | [1] |
| Purity (typical) | >95% after recrystallization | [2] |
| Melting Point | 142–144°C | [1] |
Experimental Protocols
Laboratory-Scale Synthesis: Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride
This protocol describes the synthesis of this compound from 4,5-dimethoxyphthalic anhydride.
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask of appropriate size, place 4,5-dimethoxyphthalic anhydride. For every 1 mole of the anhydride, add 5-10 moles of acetic anhydride. The acetic anhydride acts as both a reagent and a solvent.[1]
-
Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (1–2 mol%).[1]
-
Heating and Reflux: Fit the flask with a reflux condenser and heat the mixture to 80–100°C using a heating mantle. Maintain this temperature and continue stirring for 4–6 hours.[1] Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold water or an ice bath to precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid and acetic anhydride.
-
Purification by Recrystallization: Transfer the crude product to a crystallizing dish and recrystallize from ethanol to obtain pure, colorless crystals of this compound.[1]
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point (expected: 142–144°C) and using spectroscopic methods (e.g., NMR, IR, MS) for structural confirmation.
Industrial-Scale Synthesis: Continuous Flow Reactor
For larger, industrial-scale production, a continuous flow reactor setup is recommended for improved efficiency and safety.[1]
Key Parameters:
-
Feedstock: 4,5-dimethoxyphthalic acid (95% purity)[1]
-
Reactor Temperature: 120–130°C[1]
-
Pressure: 2–3 bar[1]
-
Residence Time: 15–20 minutes[1]
-
Post-Reaction Processing: The product stream undergoes solvent exchange from toluene to dimethyl sulfoxide (DMSO) via azeotropic distillation, followed by crystallization at 5–10°C to isolate the final product.[1]
Visualizations
Experimental Workflow for Laboratory-Scale Synthesis
Caption: Workflow for the laboratory synthesis of this compound.
References
Application Notes and Protocols: 5,6-Dimethoxyisobenzofuran-1(3H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a valuable heterocyclic building block in organic synthesis. Its structure, featuring a fused benzene and furanone ring system with electron-donating methoxy groups, makes it an excellent precursor for the construction of complex molecular architectures, particularly isoquinoline alkaloids.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of the vasodilator drug, Papaverine.
Core Application: Synthesis of Isoquinoline Alkaloids
The primary application of this compound is in the synthesis of 1-benzylisoquinoline alkaloids. The phthalide ring can be opened by reaction with an appropriate phenethylamine derivative to form an intermediate amide. This amide then undergoes an intramolecular cyclization, typically a Bischler-Napieralski reaction, to form the core dihydroisoquinoline scaffold, which can be subsequently aromatized to the final isoquinoline product.[3][4][5]
Featured Synthesis: Total Synthesis of Papaverine
Papaverine, an opium alkaloid, is a potent vasodilator and smooth muscle relaxant.[6] Its synthesis from this compound proceeds in a three-step sequence:
-
Amide Formation: Reaction of this compound with homoveratrylamine (3,4-dimethoxyphenethylamine) to form the key amide intermediate, N-(3,4-dimethoxyphenethyl)-2-hydroxymethyl-4,5-dimethoxybenzamide.
-
Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 3,4-dihydropapaverine.[3][4]
-
Aromatization: Dehydrogenation of the 3,4-dihydropapaverine intermediate to afford Papaverine.
The overall synthetic workflow is depicted below.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
Application Notes and Protocols for Antimicrobial Activity Testing of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its Analogs
Introduction
Isobenzofuranones and their derivatives represent a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. While research into the specific antimicrobial properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one is emerging, studies on analogous compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi. This document outlines standardized protocols for screening and quantifying the antimicrobial efficacy of the target compound and its derivatives, facilitating further research and development in this area.
Summary of Antimicrobial Activity of Related Isobenzofuranone Derivatives
Quantitative data from studies on N-(3-phthalidyl) amines, which are derivatives of isobenzofuranone, indicate their potential as antimicrobial agents. The following table summarizes the observed zones of inhibition against common bacterial and fungal strains.
| Compound Class | Derivative | Test Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| N-(3-phthalidyl) Amines | B1-B4 | Escherichia coli (Gram-negative) | 5 | Good Activity | [1] |
| Staphylococcus aureus (Gram-positive) | 5 | More Powerful Inhibition | [1] | ||
| Candida albicans (Fungus) | 5 | Good Activity | [1][2] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening and susceptibility testing are provided below. These protocols are based on established techniques such as the ditch-plate technique, agar well diffusion, and broth microdilution methods.[3][4][5][6]
Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.
Materials:
-
Test compound (this compound)
-
Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare and sterilize the growth medium (MHA or SDA) and pour it into sterile petri dishes to a uniform thickness. Allow the agar to solidify.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a lawn.
-
Allow the plates to dry for 3-5 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare a stock solution of the test compound at a known concentration (e.g., 5 mg/mL in DMSO).[1]
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is visibly inhibited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum (adjusted to a specific concentration)
-
Positive and negative controls
-
Micropipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualized Workflows and Conceptual Pathways
The following diagrams illustrate the experimental workflows and a conceptual representation of potential antimicrobial mechanisms of action.
Caption: Workflow for the Agar Well Diffusion Method.
Caption: Workflow for the Broth Microdilution (MIC) Method.
References
- 1. imjst.org [imjst.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. apec.org [apec.org]
Troubleshooting & Optimization
troubleshooting 5,6-Dimethoxyisobenzofuran-1(3H)-one synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield in the Reduction of 4,5-Dimethoxyphthalic Anhydride
Question: I am attempting to synthesize this compound by reducing 4,5-dimethoxyphthalic anhydride, but I am observing very low to no yield of the desired product. What could be the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the reduction of 4,5-dimethoxyphthalic anhydride to the corresponding lactone can stem from several factors related to the reducing agent, reaction conditions, and starting material quality.
Potential Causes and Solutions:
-
Inactive Reducing Agent: The choice and quality of the reducing agent are critical.
-
Solution: If using metal-based reductions (e.g., Zinc powder), ensure the metal is activated. For instance, washing with dilute acid can remove passivating oxide layers. For hydride reagents like Sodium Borohydride, ensure it is fresh and has been stored under anhydrous conditions.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious of potential side reactions at higher temperatures.
-
-
Suboptimal pH: For reductions using metals in acidic or basic media, the pH is crucial.
-
Solution: Ensure the correct concentration of acid (e.g., acetic acid, hydrochloric acid) or base (e.g., sodium hydroxide) is used as specified in the protocol. Deviations can affect the rate and efficiency of the reduction.
-
-
Poor Quality Starting Material: The 4,5-dimethoxyphthalic anhydride may be impure.
-
Solution: Purify the starting material by recrystallization before use. Impurities can interfere with the reaction.
-
Issue 2: Formation of a Major Side Product Believed to be 2,3-Dimethoxy-6-(hydroxymethyl)benzoic acid
Question: During the synthesis, I have isolated a significant side product that I suspect is the ring-opened 2,3-dimethoxy-6-(hydroxymethyl)benzoic acid instead of the desired lactone. Why is this happening and how can I favor lactonization?
Answer:
The formation of the ring-opened hydroxy acid is a common issue and indicates that the final lactonization step is not occurring efficiently.
Potential Causes and Solutions:
-
Insufficient Dehydration/Cyclization Conditions: The reaction conditions may not be suitable for the intramolecular esterification (lactonization).
-
Solution: If the reduction was performed under conditions that yield the hydroxy acid, a separate cyclization step is necessary. This is typically achieved by heating the crude hydroxy acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, often with a Dean-Stark trap to remove water and drive the equilibrium towards the lactone.
-
-
Steric Hindrance: While less common for this specific molecule, steric hindrance can sometimes disfavor cyclization.
-
Solution: Ensure that the reaction is run at an appropriate temperature to overcome any kinetic barriers to cyclization. Prolonged reaction times might also be beneficial.
-
Issue 3: Demethylation of Methoxy Groups During Synthesis
Question: I am observing demethylation of one or both of the methoxy groups on my product, leading to phenolic impurities. How can I prevent this side reaction?
Answer:
Demethylation is a known side reaction for methoxy-substituted aromatic compounds, especially under harsh acidic or high-temperature conditions.[1][2][3][4]
Potential Causes and Solutions:
-
Harsh Acidic Conditions: Strong acids used as catalysts or for work-up can cleave the methyl ethers.
-
Solution: Use milder acid catalysts or reduce the concentration of the acid. If a strong acid is necessary, perform the reaction at a lower temperature and for a shorter duration. Consider using alternative methods that do not require strong acids.
-
-
High Reaction Temperatures: Elevated temperatures, especially in the presence of Lewis acids or strong Brønsted acids, can promote demethylation.[2]
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Choice of Reagents: Certain reagents are known to cause demethylation. For example, boron tribromide (BBr₃) is a classic reagent for demethylation and should be avoided if the methoxy groups are to be retained.[2]
-
Solution: Carefully select reagents that are compatible with methoxy groups. For reductions, milder conditions are preferable.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are:
-
Reduction of 4,5-Dimethoxyphthalic Anhydride: This involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group, leading to the formation of the lactone ring. Common reducing agents include zinc powder in acidic or basic media.[5]
-
Lactonization of a 2-(Hydroxymethyl)-4,5-dimethoxybenzoic Acid Derivative: This involves the intramolecular cyclization of a pre-formed benzoic acid with a hydroxymethyl group at the ortho position. This cyclization is typically acid-catalyzed.
Q2: What are some common impurities I might encounter and how can I purify the final product?
A2: Common impurities include:
-
Unreacted starting materials (4,5-dimethoxyphthalic anhydride or the corresponding benzoic acid derivative).
-
The ring-opened intermediate, 2-(hydroxymethyl)-4,5-dimethoxybenzoic acid.
-
Demethylated byproducts (hydroxy-methoxy or dihydroxy isobenzofuranones).
-
Over-reduced products, such as the corresponding diol.
Purification is typically achieved through:
-
Recrystallization: Ethanol is a commonly used solvent for recrystallization.[5]
-
Silica Gel Chromatography: A solvent system such as hexane:ethyl acetate (e.g., 2:1 v/v) can be effective for separating the desired product from impurities.
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce 4,5-dimethoxyphthalic anhydride to the lactone?
A3: While NaBH₄ is a common reducing agent, its reaction with anhydrides can be complex. It can potentially reduce both carbonyl groups to form a diol or lead to the formation of the hydroxy acid. For a more selective reduction to the lactone, specific conditions or modified borohydride reagents might be necessary. It is often more reliable to use methods like zinc reduction for this specific transformation.
Q4: What is the role of this compound in drug development?
A4: this compound is a key intermediate in the total synthesis of Mycophenolic Acid (MPA). MPA is an immunosuppressant drug used to prevent organ transplant rejection. Therefore, the efficient and pure synthesis of this intermediate is crucial for the pharmaceutical industry.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Reduction of 4,5-Dimethoxyphthalic Anhydride | Lactonization of 2-(Hydroxymethyl)-4,5-dimethoxybenzoic Acid |
| Starting Material | 4,5-Dimethoxyphthalic Anhydride | 2-(Hydroxymethyl)-4,5-dimethoxybenzoic Acid or its ester |
| Key Transformation | Selective reduction of one carbonyl group | Intramolecular esterification (lactonization) |
| Typical Reagents | Zn powder, Acetic Acid/HCl or NaOH | Acid catalyst (e.g., p-TsOH), heat |
| Reported Yield | ~70%[5] | Generally high, but dependent on the purity of the starting material |
| Common Side Reactions | Over-reduction to diol, incomplete reaction | Incomplete cyclization, dehydration of the alcohol |
| Advantages | Readily available starting material | Can be a high-yielding final step |
| Disadvantages | Can be difficult to control selectivity | Requires synthesis of the hydroxy acid precursor |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4,5-Dimethoxyphthalic Anhydride with Zinc
This protocol is adapted from established procedures for the reduction of phthalic anhydrides.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 310 g of 80% acetic acid, 250 g of concentrated hydrochloric acid, and 80 g of 4,5-dimethoxyphthalic anhydride.
-
Addition of Zinc: While stirring, slowly heat the mixture to 85°C. In portions, add 60 g of zinc powder, ensuring the temperature is maintained between 80-90°C.
-
Second Addition of Zinc: After the initial addition is complete, add another 55 g of zinc powder in portions, maintaining the temperature in the 80-90°C range.
-
Reaction: Continue heating and stirring the reaction mixture at 80-90°C for 10 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove unreacted zinc. The filtrate can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common synthesis issues.
General Synthetic Pathways
Caption: Key synthetic routes to the target molecule.
References
- 1. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 4. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]
optimization of reaction conditions for 5,6-Dimethoxyisobenzofuran-1(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and optimization of 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. - Poor quality starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; for the cyclization of 4,5-dimethoxyphthalic anhydride, maintain a temperature of 80–100°C.[1] - For palladium-catalyzed reactions, ensure the catalyst is active and use fresh reagents. - Verify the purity of starting materials like 4,5-dimethoxyphthalic acid or 4,5-dimethoxybenzoic acid.[1] |
| Formation of Impurities or Side Products | - Decomposition of product at high temperatures. - Undesired side reactions due to incorrect stoichiometry. - Presence of moisture or oxygen in the reaction. | - In polar aprotic solvents like DMSO or DMF, maintain the temperature below 100°C to prevent decomposition.[1] - Carefully control the stoichiometry of reactants and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Difficulty in Product Purification | - Co-elution of impurities during chromatography. - Product oiling out during recrystallization. | - For silica gel chromatography, optimize the solvent system. A common system is a hexane:ethyl acetate mixture (e.g., 2:1).[1] - For recrystallization, try different solvents or solvent mixtures. Ethanol is a common choice for this compound.[1] If the product oils out, try a slower cooling rate or use a different solvent system. |
| Poor Regioselectivity (in related syntheses) | - Inappropriate solvent choice. | - For reactions where regioselectivity is a concern, consider using ether solvents like THF or dioxane, which may favor the desired isomer, although this might require longer reaction times.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most widely documented methods for synthesizing this compound include:
-
Cyclization of 4,5-dimethoxyphthalic anhydride: This method typically involves treating the anhydride with acetic anhydride and a catalytic amount of sulfuric acid at elevated temperatures (80–100°C).[1]
-
Palladium-catalyzed cyclization: This route uses 4,5-dimethoxybenzoic acid and dibromomethane in the presence of a palladium catalyst like Pd(OAc)₂ and a base such as KHCO₃ at high temperatures (e.g., 140°C).[1]
-
Silver-mediated 5-exo-dig cyclization: This approach involves the reaction of substituted 2-iodobenzoic acids with terminal alkynes using silver oxide nanoparticles in DMF at 120°C.[1]
Q2: How can I optimize the reaction conditions to improve the yield and purity?
A2: Optimization can be approached by considering the following parameters:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF can increase the rate of cyclization.[1] However, to enhance regioselectivity, ether solvents such as THF or dioxane may be more suitable, though they might necessitate longer reaction times.[1]
-
Temperature Control: For many of the synthetic routes, temperature is a key factor. For instance, in the cyclization of 4,5-dimethoxyphthalic anhydride, a temperature range of 80–100°C is recommended.[1] In other cases, higher temperatures up to 140°C may be required.[1] It is crucial to avoid excessive temperatures that can lead to product decomposition.[1]
-
Catalyst and Reagents: The choice and handling of catalysts and reagents are important. For palladium-catalyzed reactions, the activity of the catalyst is paramount. For silver-mediated reactions, the type of silver salt can influence the outcome.
Q3: What are the key analytical techniques to confirm the successful synthesis of this compound?
A3: The successful synthesis and purity of the product can be confirmed using a combination of the following techniques:
-
Melting Point: The purified compound should have a sharp melting point. The reported melting point for this compound is in the range of 142–144°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the lactone carbonyl group.
Experimental Protocols
Protocol 1: Synthesis via Cyclization of 4,5-Dimethoxyphthalic Anhydride
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxyphthalic anhydride.
-
Add acetic anhydride to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 80–100°C and stir for 4–6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.
-
Dry the purified product under vacuum.
Visualized Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Logical Troubleshooting Flow
Caption: A logical troubleshooting guide for optimizing the synthesis of this compound.
References
stability issues of 5,6-Dimethoxyisobenzofuran-1(3H)-one in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,6-Dimethoxyisobenzofuran-1(3H)-one in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a member of the isobenzofuranone family, can be influenced by several factors, including:
-
pH: The lactone ring of the isobenzofuranone structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For stock solutions, storage at -20°C or -80°C is recommended to ensure stability.[1]
-
Light: Similar to other benzofuran derivatives, this compound may be susceptible to photodegradation upon exposure to UV or ambient light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the molecule, potentially forming corresponding quinones.[2]
-
Solvent: The choice of solvent can impact stability. While soluble in organic solvents like DMSO, prolonged storage in certain solvents may promote degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. To prepare the stock solution, it may be necessary to gently warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[1] Solutions should be stored in amber vials or protected from light.
Q3: I am observing a loss of activity of my compound in my cell-based assays. Could this be a stability issue?
A3: Yes, a loss of biological activity can be an indicator of compound degradation. If you suspect instability, it is crucial to assess the purity of your working solutions. Consider preparing fresh dilutions from a new stock aliquot for each experiment. It is also advisable to minimize the time the compound spends in aqueous culture media before and during the assay.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for the isobenzofuranone scaffold include:
-
Hydrolysis: Cleavage of the lactone ring to form the corresponding carboxylic acid.
-
Oxidation: Formation of quinone-type structures.[2]
Identifying degradation products typically requires analytical techniques such as LC-MS/MS to characterize the resulting impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in aqueous working solution. | Poor aqueous solubility or compound degradation. | Increase the percentage of organic co-solvent (e.g., DMSO) if compatible with your experimental system. Prepare fresh dilutions immediately before use. Filter the solution through a 0.22 µm syringe filter. |
| Inconsistent experimental results. | Degradation of the compound in stock or working solutions. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. Perform a stability check of the compound in the experimental buffer/medium over the time course of the experiment. |
| Appearance of new peaks in HPLC/LC-MS analysis of the sample over time. | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. Based on the results, adjust solution preparation and storage conditions (e.g., pH, temperature, light exposure). |
| Loss of compound potency in bioassays. | Instability in the assay medium. | Minimize the pre-incubation time of the compound in the assay medium. Prepare a more concentrated stock solution to reduce the volume of organic solvent added to the aqueous medium. Evaluate the stability of the compound in the assay medium at 37°C over the duration of the experiment. |
Quantitative Data Summary
For a comprehensive understanding of the stability of this compound, it is recommended to perform forced degradation studies. The following table provides a template for summarizing the results of such a study.
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl (60°C) | 2 | Data | Data | Data |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 0.1 M NaOH (RT) | 2 | Data | Data | Data |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 3% H₂O₂ (RT) | 2 | Data | Data | Data |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| Thermal (80°C) | 24 | Data | Data | Data |
| 72 | Data | Data | Data | |
| Photostability (ICH Q1B) | 24 | Data | Data | Data |
| 72 | Data | Data | Data |
Note: This table is a template. Actual data should be generated through experimentation.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable organic solvent.
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Take samples at 2, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at 2, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 80°C in a calibrated oven. Take samples at 24 and 72 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Peak purity of the parent compound should be assessed using a photodiode array detector.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most widely employed and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. Recrystallization from ethanol is a commonly cited method that can yield high-purity crystalline material, assuming the impurity profile is suitable.[1] Silica gel column chromatography is a more versatile technique capable of separating the target compound from a wider range of impurities.
Q2: What are the potential sources of impurities in my crude product?
Impurities can arise from several sources during the synthesis of this compound. The most common synthetic route involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1] Potential impurities include:
-
Unreacted Starting Material: Incomplete cyclization can lead to the presence of 4,5-dimethoxyphthalic anhydride in the crude product.
-
Hydrolysis Products: The lactone ring of the product is susceptible to hydrolysis, especially under acidic or basic conditions during the reaction or workup. This can lead to the formation of 4,5-dimethoxy-2-(hydroxymethyl)benzoic acid.
-
Oxidation Products: The electron-rich aromatic ring can be susceptible to oxidation, potentially forming quinone-type byproducts.
-
Side-Reaction Products: Depending on the specific reaction conditions, other side reactions may occur, leading to a variety of minor impurities.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying the purity of your compound and detecting even minor impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of your product and help identify unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (142-144 °C) is a good indicator of high purity.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of Crystalline Product | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Insufficient cooling or too rapid cooling.- The concentration of the compound in the solution is too low. | - Solvent Selection: If using ethanol, try a mixed solvent system (e.g., ethanol/water) to decrease solubility.- Cooling Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Concentration: Reduce the volume of the solvent to create a more saturated solution. |
| Product Oils Out Instead of Crystallizing | - The compound is impure.- The solution is supersaturated and cooled too quickly. | - Pre-purification: Consider a preliminary purification step like a quick filtration through a plug of silica gel.- Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.- Seeding: Add a small crystal of pure this compound to the solution to initiate crystallization. |
| Crystals are Colored or Appear Impure | - Colored impurities are co-crystallizing with the product.- Degradation of the product during heating. | - Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then hot-filter before cooling.- Minimize Heating: Dissolve the compound in the minimum amount of boiling solvent and avoid prolonged heating. |
Silica Gel Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a good separation between the product and impurities (target Rf for the product is typically 0.2-0.3).- Load Less Sample: Reduce the amount of crude material loaded onto the column.- Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system. |
| Product Elutes Too Slowly or Not at All (Low Rf) | - The eluent is not polar enough. | - Increase Eluent Polarity: Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Streaking or Tailing of the Product Band | - The compound is interacting too strongly with the silica gel.- The compound is degrading on the silica gel. | - Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine can be added.- Use Deactivated Silica: Consider using silica gel that has been treated with a neutralizing agent. |
| Suspected On-Column Degradation | - The lactone is sensitive to the acidic nature of silica gel. | - Neutralize Silica Gel: Prepare a slurry of silica gel in a dilute solution of a base (e.g., triethylamine in the eluent), then pack the column.- Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 60-70% | >98% | Simple, cost-effective, good for removing minor, highly soluble or insoluble impurities. | Less effective for impurities with similar solubility; potential for low recovery if the compound is highly soluble. |
| Silica Gel Chromatography | 50-65% | >99% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Note: Yields are estimates and can vary significantly based on the purity of the crude material.
Visualizations
References
avoiding byproduct formation in 5,6-Dimethoxyisobenzofuran-1(3H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, with a focus on avoiding byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 5,6-dimethoxyphthalic anhydride.
dot
Caption: Troubleshooting workflow for identifying and resolving byproduct formation during synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product with significant recovery of starting material (5,6-dimethoxyphthalic anhydride). | Incomplete reaction. This could be due to insufficient reaction time, low temperature, or a deactivated reducing agent. | 1. Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, continue the reaction for a longer duration.2. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for byproduct formation.3. Verify Reagent Quality: Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and has been stored under appropriate conditions to prevent deactivation. |
| Formation of a more polar byproduct, likely the corresponding diol (1,2-bis(hydroxymethyl)-4,5-dimethoxybenzene). | Over-reduction of the phthalic anhydride or the target phthalide. This is common with strong reducing agents or an excess of the reducing agent. | 1. Use a Milder Reducing Agent: Consider using a less reactive hydride source or a stoichiometric amount of the reducing agent.[1]2. Control Stoichiometry: Carefully control the molar ratio of the reducing agent to the starting material. A slight excess may be needed, but a large excess should be avoided.3. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to increase selectivity. |
| Presence of multiple unidentified spots on the TLC plate. | This could be due to impurities in the starting material or side reactions occurring under the reaction conditions. Phthalic anhydride production can sometimes result in byproducts like maleic anhydride or phthalide itself, which could interfere with the reaction.[2] | 1. Purify Starting Material: Recrystallize the 5,6-dimethoxyphthalic anhydride before use to remove any impurities.2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or other side reactions with atmospheric components.3. Optimize Solvent: The choice of solvent can influence the reaction pathway. Ensure the solvent is dry and appropriate for the chosen reducing agent. |
| Formation of a colored impurity. | This could arise from decomposition of the starting material or product, or from side reactions. For instance, impurities in commercially produced phthalic anhydride can sometimes include colored compounds like naphthoquinone if naphthalene was the feedstock.[2] | 1. Purification of Crude Product: Utilize column chromatography or recrystallization to remove the colored impurity.2. Degas Solvents: Ensure all solvents are properly degassed to remove dissolved oxygen, which can lead to colored oxidation byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory method is the selective reduction of 5,6-dimethoxyphthalic anhydride.[1] This can be achieved using various reducing agents, with sodium borohydride being a common choice. Catalytic hydrogenation is another viable, and often cleaner, alternative.[3][4]
dot
Caption: General reaction pathway for the synthesis of this compound.
Q2: How can I monitor the progress of the reaction to avoid byproduct formation?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of the starting material and the formation of the product and any byproducts. This allows for timely quenching of the reaction to maximize the yield of the desired product.
Q3: What is the role of the solvent in this synthesis, and which solvents are recommended?
A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the reducing agent. For reductions with sodium borohydride, polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are often used. It is critical to use anhydrous (dry) solvents, as water can react with the reducing agent and affect the reaction's outcome.
Q4: Are there any specific purification techniques recommended for the final product?
A4: After the reaction work-up, the crude product can be purified by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can yield a highly pure product if the byproducts have significantly different solubilities. For separating mixtures with similar polarities, silica gel column chromatography is the preferred method.
Experimental Protocols
Protocol 1: Reduction of 5,6-Dimethoxyphthalic Anhydride with Sodium Borohydride
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 5,6-dimethoxyphthalic anhydride (1.0 eq) and anhydrous THF. Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the cooled suspension.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the starting material is consumed, slowly add a saturated aqueous solution of ammonium chloride to quench the excess reducing agent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
dot
Caption: Potential reaction outcomes based on experimental conditions.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Value | Notes |
| Starting Material | 5,6-Dimethoxyphthalic Anhydride | Purity should be >98% |
| Reducing Agent | Sodium Borohydride (NaBH4) | A common and effective choice.[1] |
| Molar Ratio (Anhydride:NaBH4) | 1 : 1.0 - 1.2 | Excess may lead to over-reduction. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 1 - 4 hours | Monitor by TLC. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Other polar aprotic solvents can be used. |
| Typical Yield | 70 - 90% | Highly dependent on reaction conditions and purification. |
References
- 1. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. CN100439352C - A kind of method that phthalic anhydride catalyzes synthetic phthalide - Google Patents [patents.google.com]
Technical Support Center: 5,6-Dimethoxyisobenzofuran-1(3H)-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, focusing on the two primary synthetic routes: acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride and palladium-catalyzed cyclization of 4,5-dimethoxybenzoic acid.
Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use fresh, anhydrous sulfuric acid or an alternative Brønsted acid like p-toluenesulfonic acid (PTSA), which can sometimes reduce side reactions in methoxy-rich systems.[1] |
| Insufficient Reaction Temperature | Ensure the reaction temperature is maintained between 80-100°C for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Quality Starting Material | Verify the purity of the 4,5-dimethoxyphthalic anhydride. Impurities can interfere with the cyclization. |
| Presence of Water | The reaction is sensitive to water, which can hydrolyze the anhydride starting material. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. |
Issue 2: Product Contamination and Purification Challenges
| Potential Cause | Recommended Action |
| Incomplete Reaction | Unreacted 4,5-dimethoxyphthalic anhydride can be a major impurity. Monitor the reaction to completion using TLC. If the reaction has stalled, consider adding a fresh portion of the catalyst. |
| Side Reactions | Overheating or prolonged reaction times can lead to the formation of colored byproducts. Adhere to the recommended reaction temperature and time.[1] |
| Recrystallization Issues | If the product fails to crystallize or oils out, ensure the correct solvent (e.g., ethanol) is being used and that the solution is not supersaturated.[1] Scratching the inside of the flask with a glass rod can induce crystallization. A slow cooling process is often beneficial. |
Palladium-Catalyzed Cyclization of 4,5-Dimethoxybenzoic Acid
Issue 1: Inefficient or Stalled Reaction
| Potential Cause | Recommended Action |
| Catalyst Deactivation | Ensure the palladium catalyst [e.g., Pd(OAc)₂] is of high quality and handled under an inert atmosphere to prevent deactivation. |
| Ligand Issues (if applicable) | If a ligand is used, its quality and the palladium-to-ligand ratio are critical. Ensure the ligand is pure and the ratio is optimized. |
| Incorrect Base | The choice and amount of base (e.g., KHCO₃) are crucial for the reaction's success. Ensure the base is finely powdered and thoroughly mixed. |
| Sub-optimal Temperature | The reaction typically requires elevated temperatures (e.g., 140°C).[1] Ensure the reaction mixture is heated uniformly. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Action |
| Removal of Palladium Residues | Palladium residues can contaminate the product. Filtration through a pad of Celite® or silica gel can help remove the catalyst. In some cases, treatment with activated carbon may be necessary. |
| Chromatography Challenges | If using silica gel chromatography for purification, ensure the correct eluent system (e.g., hexane:EtOAc = 2:1) is used to achieve good separation.[1] Tailing of the product on the column can be minimized by adding a small amount of a polar solvent like methanol to the eluent. |
| Co-eluting Impurities | If impurities are co-eluting with the product, consider using a different chromatographic support or a different solvent system. Preparative HPLC may be necessary for high-purity material. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the production of this compound?
A1: Key scale-up challenges include:
-
Heat Transfer: Ensuring uniform heating of large reaction volumes is critical to avoid localized overheating, which can lead to side reactions and degradation of the product.
-
Mixing: Efficient mixing is necessary to maintain a homogeneous reaction mixture, especially when dealing with slurries or viscous solutions.
-
Reagent Addition: The rate of addition of reagents, particularly catalysts, may need to be carefully controlled on a larger scale to manage the reaction exotherm.
-
Purification: Recrystallization can be less efficient on a large scale. The use of continuous flow reactors with in-line purification or alternative purification techniques like precipitation may be more suitable for industrial production.[1]
-
Cost of Materials: For the palladium-catalyzed route, the cost of the catalyst can be a significant factor on a large scale. Catalyst recovery and recycling strategies should be considered.
Q2: Which synthetic route is more suitable for large-scale production?
A2: The acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride is often preferred for large-scale synthesis due to the lower cost of the starting materials and catalyst compared to the palladium-catalyzed route.[1] Continuous flow reactors are being employed for the large-scale synthesis via this route to improve efficiency and safety.[1]
Q3: What are the expected yields for the synthesis of this compound?
A3: Typical laboratory-scale yields are in the range of 68-72% for the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range close to the literature value (142-144°C) is indicative of high purity.[1]
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthetic Routes
| Parameter | Acid-Catalyzed Cyclization | Palladium-Catalyzed Cyclization |
| Starting Material | 4,5-Dimethoxyphthalic Anhydride | 4,5-Dimethoxybenzoic Acid |
| Catalyst | H₂SO₄ or PTSA[1] | Pd(OAc)₂[1] |
| Typical Yield | 68-72%[1] | Varies depending on specific conditions |
| Reaction Temperature | 80-100°C[1] | ~140°C[1] |
| Reaction Time | 4-6 hours[1] | ~18 hours[1] |
| Purification Method | Recrystallization from ethanol[1] | Silica gel chromatography[1] |
| Scalability | High[1] | Moderate (cost can be a factor) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethoxyphthalic anhydride.
-
Add acetic anhydride to the flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (1-2 mol%) to the stirred mixture.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.[1]
Protocol 2: Palladium-Catalyzed Cyclization of 4,5-Dimethoxybenzoic Acid
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-dimethoxybenzoic acid, potassium bicarbonate (KHCO₃), and palladium(II) acetate [Pd(OAc)₂].
-
Add dibromomethane and a suitable solvent (e.g., DMF).
-
Heat the reaction mixture to 140°C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting with 2:1) to yield the pure product.[1]
Visualizations
Caption: Workflow for Acid-Catalyzed Synthesis.
Caption: Troubleshooting Low Yield Issues.
Caption: Key Scale-Up Considerations.
References
Technical Support Center: Crystallization of 5,6-Dimethoxyisobenzofuran-1(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the successful crystallization of 5,6-Dimethoxyisobenzofuran-1(3H)-one. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the crystallization process.
Experimental Protocols
A successful crystallization relies on a well-defined protocol. Below are detailed methodologies for the crystallization of this compound using recommended solvent systems.
Protocol 1: Recrystallization from Ethanol
This is a standard and widely reported method for purifying this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. To promote the growth of larger crystals, insulate the flask to slow the cooling process further.
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of this compound.
-
Complete Crystallization: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The expected melting point of the purified product is 142–144°C.[1]
Protocol 2: Crystallization from Acetone
Acetone is another viable solvent for the crystallization of isobenzofuranone derivatives.
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: In a fume hood, dissolve the crude product in a minimum amount of hot acetone in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: If crystals do not form readily, consider slow evaporation of the solvent in the fume hood or induce crystallization as described in Protocol 1.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.
-
Drying: Dry the crystals thoroughly to remove all residual acetone.
Data Presentation
| Solvent | Type | Qualitative Solubility of this compound | Suitability for Crystallization |
| Ethanol | Polar Protic | Soluble when hot, less soluble when cold | Recommended |
| Acetone | Polar Aprotic | Soluble | Good (especially for related compounds) |
| Chloroform | Nonpolar | Soluble | Potential for use in solvent/anti-solvent systems |
| Ethyl Acetate | Moderately Polar | Soluble | Potential for use in solvent/anti-solvent systems |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Generally used as a solvent for reactions, not ideal for crystallization due to high boiling point |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar to DMSO, difficult to remove |
| Hexane | Nonpolar | Likely Insoluble | Can be used as an anti-solvent |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the crystallization of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for crystallizing this compound?
-
A1: Ethanol is the most commonly cited and effective solvent for the recrystallization of this compound.[1] Acetone has also been shown to be effective for similar isobenzofuranone structures. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
-
Q2: My compound is not dissolving in the hot solvent. What should I do?
-
A2: First, ensure the solvent is at its boiling point. If the compound still does not dissolve, add small increments of hot solvent until a clear solution is obtained. Be patient, as dissolution can take time. If a large amount of solvent is required, it may indicate that the chosen solvent is not suitable.
-
-
Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
-
A3: If no crystals form, the solution may not be supersaturated. You can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of the compound and promote saturation.
-
Cooling: Place the solution in an ice bath to further decrease the solubility of the compound.
-
-
-
Q4: I obtained an oil instead of crystals. What went wrong?
-
A4: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. To remedy this, try reheating the solution to dissolve the oil, add a bit more solvent, and then allow it to cool more slowly. Using a more dilute solution from the start can also prevent this issue.
-
-
Q5: The yield of my crystals is very low. How can I improve it?
-
A5: A low yield can be due to several factors:
-
Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may be lost during washing.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize the amount of product that crystallizes out.
-
Loss during transfer and filtration: Be meticulous during the transfer and washing steps to minimize mechanical losses.
-
-
Troubleshooting Scenarios
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation | - Solution is not supersaturated.- Cooling too rapidly. | - Scratch the inside of the flask.- Add a seed crystal.- Allow for slow evaporation of the solvent.- Cool the solution in an ice bath. |
| Formation of an oil | - Compound is "oiling out" due to high concentration or cooling below its melting point. | - Reheat the solution to dissolve the oil.- Add more solvent to create a more dilute solution.- Allow the solution to cool more slowly. |
| Poor crystal quality (small, needle-like, or powdered) | - Cooling was too rapid.- Agitation during cooling. | - Ensure a slow cooling rate by insulating the flask.- Avoid disturbing the solution as crystals are forming. |
| Colored crystals (when the pure compound should be colorless) | - Presence of colored impurities. | - Perform a hot filtration to remove insoluble impurities.- Consider a preliminary purification step like column chromatography if impurities are soluble. |
| Low recovery/yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtration.- Allow sufficient time for crystallization at low temperatures. |
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the crystallization process.
Caption: General workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization induction problems.
References
Technical Support Center: Interpreting Complex NMR Spectra of 5,6-Dimethoxyisobenzofuran-1(3H)-one Derivatives
Welcome to the technical support center for the analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting complex NMR spectra of this class of compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the NMR analysis of this compound derivatives.
Issue 1: Signal Overlap in the Aromatic Region
-
Question: The signals for the aromatic protons in my spectrum are overlapping, making it difficult to determine coupling patterns and assign the protons. What can I do?
-
Answer: Signal overlap in the aromatic region is a common challenge. Here are a few troubleshooting steps:
-
Change the Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap. Solvents like benzene-d6 can induce different shielding effects compared to chloroform-d3, potentially separating the signals.[1]
-
Increase Spectrometer Frequency: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are partially overlapped. A TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems.[2] For determining which proton is attached to which carbon, an HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable.[3][4]
-
Issue 2: Difficulty in Assigning Methoxy Group Signals
-
Question: I have multiple methoxy groups in my derivative, and their singlets are very close in chemical shift. How can I definitively assign them?
-
Answer: Assigning closely spaced methoxy signals requires more advanced techniques:
-
NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can show through-space correlations between the methoxy protons and nearby protons on the aromatic ring. This allows for unambiguous assignment based on proximity.
-
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is extremely useful here. It shows correlations between protons and carbons that are 2-3 bonds away. You will see a correlation between the methoxy protons and the aromatic carbon they are attached to, confirming the assignment.[3][4]
-
Issue 3: Broad Peaks in the Spectrum
-
Question: My NMR spectrum has very broad peaks, which obscures coupling information. What could be the cause?
-
Answer: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may sharpen the signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are free from such contaminants.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., rotamers), this can lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes either sharpen the signals or resolve the individual species.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the parent this compound?
A1: The following table summarizes the approximate chemical shifts for the core structure in CDCl₃. Note that these values can be influenced by the solvent and the presence of other substituents.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 (CH₂) | ~5.2 (s) | Not Applicable |
| H-4 | ~7.0 (s) | Not Applicable |
| H-7 | ~7.3 (s) | Not Applicable |
| 5-OCH₃ | ~3.93 (s) | ~56.3 |
| 6-OCH₃ | ~3.93 (s) | ~56.2 |
| C-1 (C=O) | Not Applicable | ~171.4 |
| C-3 (CH₂) | Not Applicable | ~68.0 |
| C-3a | Not Applicable | ~125.0 |
| C-4 | Not Applicable | ~110.0 |
| C-5 | Not Applicable | ~154.8 |
| C-6 | Not Applicable | ~150.4 |
| C-7 | Not Applicable | ~112.0 |
| C-7a | Not Applicable | ~130.0 |
Note: The exact chemical shifts for the aromatic carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) and the methylene carbon (C-3) can vary. The values provided are estimates based on typical ranges for similar structures. The data for the methoxy groups and the carbonyl carbon are from a commercial supplier.
Q2: How do electron-donating or -withdrawing substituents on the aromatic ring affect the NMR spectrum?
A2: Substituents on the aromatic ring will influence the chemical shifts of the aromatic protons and carbons.
-
Electron-donating groups (e.g., -OH, -NH₂) will shield the aromatic protons, causing them to shift to a lower ppm (upfield).
-
Electron-withdrawing groups (e.g., -NO₂, -CN) will deshield the aromatic protons, causing them to shift to a higher ppm (downfield). These effects are most pronounced for the protons ortho and para to the substituent.
Q3: My compound is not very soluble in common NMR solvents like CDCl₃. What are my options?
A3: If solubility is an issue, you can try other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄.[1] Be aware that the chemical shifts of your compound will change with the solvent. It is good practice to report the solvent used when presenting NMR data. You can find tables of residual solvent peaks to avoid mistaking them for signals from your compound.
Q4: I see more signals than I expect in my NMR spectrum. What could be the reason?
A4: The presence of unexpected signals can be due to:
-
Impurities: Residual solvents from your reaction or purification, or starting materials can show up in your spectrum.
-
Rotamers: If there is restricted rotation around a single bond in your molecule, you may see separate signals for each rotational isomer (rotamer). As mentioned earlier, running the NMR at a higher temperature can sometimes coalesce these signals into a single average peak.[1]
-
Diastereomers: If your compound has multiple chiral centers and you have a mixture of diastereomers, you will see a separate set of signals for each diastereomer.
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp peaks and good resolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
A 30-degree pulse angle with a 1-second relaxation delay is a good starting point for quantitative measurements.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualizations
Below are diagrams to aid in your understanding of the structure and the workflow for NMR interpretation.
Caption: Molecular structure of this compound.
Caption: Workflow for troubleshooting complex NMR spectra.
References
Technical Support Center: Overcoming Resistance to 5,6-Dimethoxyisobenzofuran-1(3H)-one in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the novel anticancer compound 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential underlying mechanisms?
A1: While specific resistance mechanisms to this compound are still under investigation, cancer cells can develop resistance to anticancer agents through various general mechanisms.[1][2][3] These can be broadly categorized as:
-
Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Target Alteration: Mutations or modifications in the direct molecular target of this compound could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of the drug. For example, if the compound inhibits a key protein in one pro-survival pathway, the cell might upregulate another.
-
Increased DNA Damage Repair: If the compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to counteract the drug's effects.[3]
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells less sensitive to drug-induced cell death.[3]
To investigate these possibilities, we recommend a systematic approach starting with the development and characterization of a resistant cell line.
Q2: How can I develop a this compound-resistant cancer cell line in my laboratory?
A2: Developing a drug-resistant cancer cell line is a crucial step to study resistance mechanisms.[5][6][7] The most common method is through gradual dose escalation.[6][8] This process can take anywhere from 3 to 18 months.[7][9] A general protocol is provided in the "Experimental Protocols" section below. The key is to expose the parental cell line to gradually increasing concentrations of the compound over a prolonged period.[5] It's advisable to start at a concentration below the IC50 (the concentration that inhibits 50% of cell growth) and slowly increase the dose as the cells adapt.[8]
Q3: I am performing a cell viability assay (e.g., MTT, MTS) to determine the IC50 of this compound, but my results are inconsistent. What could be the issue?
A3: Inconsistent results in cell viability assays can arise from several factors. Here are some common troubleshooting tips:
-
Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. High or low cell density can affect growth rates and drug responses.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. High passage numbers can lead to phenotypic and genotypic drift.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitates can lead to inaccurate dosing.
-
Incubation Time: The duration of drug exposure can significantly impact the results. Optimize the incubation time based on the cell line's doubling time and the compound's mechanism of action.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
For more detailed troubleshooting, refer to the "Troubleshooting Guides" section.
Q4: What are some strategies to overcome resistance to this compound?
A4: Overcoming drug resistance often involves a multi-pronged approach:
-
Combination Therapy: Combining this compound with other anticancer drugs that have different mechanisms of action can create synergistic effects and prevent the emergence of resistance.[10][11] For instance, combining it with an inhibitor of a known resistance pathway (e.g., an ABC transporter inhibitor) could restore sensitivity.
-
Targeting Bypass Pathways: Once a resistance mechanism involving a specific signaling pathway is identified, inhibitors of key components of that pathway can be used in combination with the primary drug.
-
Novel Drug Analogs: Synthesizing and screening analogs of this compound may lead to the discovery of compounds that can overcome resistance, for example, by having a higher affinity for a mutated target.
-
Immunotherapy: In some contexts, combining targeted therapies with immunotherapies can help the immune system to recognize and eliminate drug-resistant cancer cells.
Troubleshooting Guides
Guide 1: Developing a Drug-Resistant Cell Line
| Problem | Possible Cause | Suggested Solution |
| Massive cell death after increasing drug concentration. | The incremental increase in drug concentration is too high. | Reduce the fold-increase in drug concentration. A 1.5 to 2-fold increase is a good starting point. Allow cells more time to recover and repopulate between dose escalations. |
| Resistant phenotype is not stable. | The drug concentration used for selection was not maintained for a sufficient number of passages. The resistant cell population is heterogeneous. | Continue culturing the cells in the presence of the final drug concentration for at least 2-3 months. Consider single-cell cloning to establish a homogenous resistant population. |
| Slow growth of the resistant cell line. | The acquisition of resistance may come at a fitness cost to the cells. | Be patient with the resistant cell line and adjust seeding densities and passage intervals accordingly. Ensure optimal culture conditions. |
| No resistant clones emerge. | The parental cell line may be highly sensitive to the drug, or the drug concentration is too high. | Start with a lower initial drug concentration (e.g., IC20). Consider using a different parental cell line that may have a greater intrinsic capacity to develop resistance. |
Guide 2: Inconsistent Cell Viability Assay Results
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. | Mix the cell suspension thoroughly before and during seeding. Use a multichannel pipette for consistency. Fill the outer wells with sterile media and do not use them for experimental samples. |
| IC50 values vary significantly between experiments. | Inconsistent cell passage number or confluency at the time of seeding. Variation in drug preparation. | Maintain a consistent cell culture routine. Prepare a fresh stock solution of the drug for each experiment and use it immediately. |
| Low signal-to-noise ratio. | Suboptimal cell number. Incorrect wavelength reading. | Optimize the initial cell seeding density to ensure a robust signal. Confirm the correct absorbance/fluorescence wavelength for your specific assay. |
| Unexpected dose-response curve (e.g., non-sigmoidal). | Compound precipitation at high concentrations. Compound has a cytostatic rather than cytotoxic effect. | Visually inspect the wells for any precipitate. Consider performing a cell proliferation assay in addition to a viability assay. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (µM) | Fold Resistance |
| Example: MCF-7 | Parental | [Insert experimental value] | 1 |
| Example: MCF-7/R | Resistant | [Insert experimental value] | [Calculate based on IC50 values] |
| [Your Cell Line] | Parental | 1 | |
| [Your Cell Line]/R | Resistant |
Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
Objective: To establish a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks and plates
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of the compound, typically starting at the IC10 or IC20 value.[5]
-
Culture and Monitor: Culture the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells may die.
-
Passage and Recovery: When the surviving cells reach 70-80% confluency, passage them as you would normally, but maintain the same concentration of the drug in the new flask.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and are growing at a stable rate, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 and calculate the fold resistance compared to the parental cell line.
-
Cryopreservation: At each major step of increased resistance, cryopreserve vials of the cells for future use.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To assess the expression levels of key apoptotic proteins in sensitive vs. resistant cells.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed both parental and resistant cells. Treat with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated controls.
-
Protein Extraction: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin). Compare the expression levels of the target proteins between sensitive and resistant cells, both with and without drug treatment.
Visualizations
Caption: Workflow for developing drug-resistant cell lines.
Caption: Potential mechanisms of drug resistance in cancer cells.
References
- 1. Mechanisms of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic Interaction between 5-FU and an Analog of Sulforaphane—2-Oxohexyl Isothiocyanate—In an In Vitro Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of 5,6-Dimethoxyisobenzofuran-1(3H)-one
This technical support center provides guidance on the long-term storage, stability, and handling of 5,6-Dimethoxyisobenzofuran-1(3H)-one for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry place. Specific recommendations from suppliers vary, but the following conditions are generally advised:
| Storage Condition | Temperature | Atmosphere |
| General Long-Term | 2-8°C[1] | Inert atmosphere (e.g., Argon, Nitrogen)[2] |
| Room Temperature | Ambient | Inert atmosphere[2] |
It is crucial to store the compound in a tightly sealed container to protect it from moisture and air.
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For optimal stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to:
-
Store aliquots in tightly sealed vials to minimize freeze-thaw cycles.
-
Protect solutions from light.
-
Follow these temperature guidelines for storage duration:
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of isobenzofuranones (also known as phthalides), the primary degradation pathways are likely to involve:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic (alkaline) conditions, which would open the ring to form a carboxylate and an alcohol. Acidic conditions can also promote hydrolysis, although typically at a slower rate.
-
Oxidation: The electron-rich aromatic ring, substituted with two methoxy groups, is prone to oxidation. This could potentially lead to the formation of quinone-type structures.[1]
-
Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.
Below is a diagram illustrating a potential degradation pathway.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution.
-
Possible Cause 1: Contamination. The solvent or glassware used may be contaminated.
-
Solution: Use fresh, HPLC-grade solvent and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.
-
-
Possible Cause 2: On-column degradation. The compound may be degrading on the HPLC column.
-
Solution: Ensure the mobile phase is compatible with the compound. Adjust the pH of the mobile phase if necessary. Try a different column stationary phase.
-
Problem 2: The purity of my compound has decreased over time, even when stored as a solid at the recommended temperature.
-
Possible Cause 1: Exposure to air and moisture. The container may not have been properly sealed.
-
Solution: Ensure the container is tightly sealed. For long-term storage, consider using a desiccator and flushing the container with an inert gas before sealing.
-
-
Possible Cause 2: Thermal degradation. Although generally stable at recommended temperatures, some degradation can occur over extended periods.
-
Solution: If high purity is critical, it is advisable to re-analyze the compound before use if it has been stored for a long time.
-
Problem 3: I observe a loss of potency or unexpected results in my biological assays.
-
Possible Cause: Degradation in assay media. The compound may be unstable in the aqueous, buffered conditions of your cell culture or assay media.
-
Solution: Prepare solutions of the compound in the assay media and incubate for the duration of the experiment. Analyze the solution by HPLC at different time points to assess stability. If degradation is observed, consider preparing fresh solutions immediately before each experiment or reducing the incubation time.
-
Below is a troubleshooting workflow to address common stability issues.
Caption: A logical workflow for troubleshooting stability-related experimental issues.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a gradient of 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 50-100 µg/mL.
Protocol 2: Forced Degradation Study
To assess the stability of this compound and to generate potential degradation products for analytical method development, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active substance.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C. Analyze samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) at room temperature. Analyze samples at 30 minutes, 1, 2, and 4 hours. Neutralize the sample with an equivalent amount of acid before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) at room temperature. Protect from light. Analyze samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C. Dissolve and analyze samples at 1, 3, and 7 days.
-
Photostability: Expose the solid compound and a solution (e.g., in methanol) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze at appropriate time intervals.
For all forced degradation samples, analyze using the stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
References
Validation & Comparative
A Comparative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one and Other Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,6-Dimethoxyisobenzofuran-1(3H)-one and other prominent tyrosinase inhibitors. The following sections detail their relative performance based on available experimental data, outline the methodologies used in these studies, and illustrate the key signaling pathways involved.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a major focus in the development of skin-lightening agents and treatments for hyperpigmentation.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of various compounds against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Chemical Class | IC50 (µM) | Source Organism of Tyrosinase | Reference |
| Phthalaldehydic acid | Isobenzofuran-1(3H)-one | Data not specified | Mushroom | [2] |
| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Isobenzofuran-1(3H)-one | Data not specified | Mushroom | [2] |
| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | Isobenzofuran-1(3H)-one | Data not specified | Mushroom | [2] |
| Kojic Acid | Pyranone | 121 (diphenolase) | Mushroom | [3] |
| Arbutin (β-arbutin) | Hydroquinone glycoside | 1687 (monophenolase) | Mushroom | [3] |
| Hydroquinone | Phenol | >500 (human) | Human | [4] |
| Thiamidol | Resorcinyl-thiazole | 1.1 (human) | Human | [4] |
Note: IC50 values can vary significantly depending on the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-tyrosine or L-DOPA), and the specific assay conditions.[4] Direct comparison of values from different studies should be made with caution. The study on isobenzofuran-1(3H)-ones identified compounds 1, 7, and 9 as the most potent inhibitors in their series, inhibiting tyrosinase activity in a concentration-dependent manner, though specific IC50 values were not cited in the abstract.[2]
Mechanisms of Tyrosinase Inhibition
Tyrosinase inhibitors can act through various mechanisms to block the production of melanin.
-
Competitive Inhibition: These inhibitors structurally resemble the natural substrate (L-tyrosine or L-DOPA) and compete for binding to the active site of the tyrosinase enzyme.[5] This prevents the substrate from binding and being converted to melanin precursors. Arbutin and some hydroquinone derivatives are known to act as competitive inhibitors.[5]
-
Non-competitive Inhibition: These inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without directly blocking substrate binding.[5]
-
Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition.[5]
-
Copper Chelating Activity: As tyrosinase is a copper-dependent enzyme, compounds that can chelate the copper ions in the active site can effectively inactivate the enzyme. Kojic acid is a well-known tyrosinase inhibitor that functions primarily through this mechanism.[6] The study on isobenzofuran-1(3H)-ones suggests a similar copper-chelating mechanism for this class of compounds.[2]
Experimental Protocols
The following are generalized protocols for the in vitro assessment of tyrosinase inhibitory activity, commonly using mushroom tyrosinase due to its commercial availability and high homology with human tyrosinase.
Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)
This spectrophotometric assay measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (including this compound and other inhibitors)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test compound solution (or positive control/blank).
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome at a specific wavelength (typically around 475-492 nm) at time zero and then at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general melanin synthesis pathway and a typical workflow for screening tyrosinase inhibitors.
References
- 1. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Tyrosinase Inhibitors [614beauty.com]
- 6. biofor.co.il [biofor.co.il]
A Comparative Guide to Tyrosinase Inhibition: 5,6-Dimethoxyisobenzofuran-1(3H)-one versus Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one and the well-established tyrosinase inhibitor, kojic acid. Due to limitations in accessing specific comparative experimental data, this document focuses on the available scientific literature, outlines the standard methodology for evaluating tyrosinase inhibition, and presents the generally accepted mechanisms of action.
Introduction to Tyrosinase and Its Inhibition
Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentary disorders. Consequently, the inhibition of tyrosinase is a critical strategy in the development of therapeutic and cosmetic agents for skin lightening and treating hyperpigmentation.
Kojic acid , a natural metabolite produced by several species of fungi, is a widely recognized tyrosinase inhibitor.[1] Its mechanism of action is primarily attributed to its ability to chelate the copper ions within the active site of the tyrosinase enzyme, thereby preventing the catalytic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[2]
This compound belongs to the isobenzofuranone class of compounds. Recent studies have explored various isobenzofuran-1(3H)-ones as potential tyrosinase inhibitors, with some demonstrating significant activity.[3] The inhibitory action of these compounds is also believed to involve interaction with the copper atoms in the enzyme's active site.[3]
Quantitative Comparison of Tyrosinase Inhibition
A direct, head-to-head quantitative comparison of the tyrosinase inhibitory activity of this compound and kojic acid requires experimental data from the same study, conducted under identical conditions. While a key study titled "Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR" likely contains this valuable comparative data, the full text is not publicly accessible at this time.[3]
Therefore, a definitive comparison of their half-maximal inhibitory concentrations (IC50) cannot be presented. The IC50 value for kojic acid against mushroom tyrosinase is frequently reported in the literature and typically falls within the micromolar range, though values can vary depending on the specific assay conditions.[4]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following is a detailed, generalized protocol for determining the tyrosinase inhibitory activity of a compound, based on commonly used methods.
Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Test compound (e.g., this compound)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well is typically around 30 U/mL.
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Create a series of dilutions at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
100 µL of phosphate buffer (pH 6.8)
-
20 µL of the test compound solution at different concentrations (or DMSO for the control).
-
40 µL of mushroom tyrosinase solution.
-
-
Include a blank for each concentration of the test compound, containing the buffer and test compound but no enzyme.
-
Include a control with enzyme and DMSO but no test compound.
-
Include a blank for the control with buffer and DMSO but no enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of each well at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of test sample blank) / (Absorbance of control - Absorbance of control blank)] x 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value from the graph, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
-
Visualizing the Experimental Workflow and Mechanism
To aid in the understanding of the experimental process and the molecular interaction, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxyisobenzofuran-1(3H)-one Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its analogs, with a focus on their potential as anticancer agents. Isobenzofuranones, also known as phthalides, are a class of compounds found in various natural sources and have garnered significant interest for their diverse biological activities. This document summarizes key quantitative data on their cytotoxic effects, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of isobenzofuranone analogs is significantly influenced by the nature and position of substituents on the core scaffold. While comprehensive SAR data for a series of direct analogs of this compound from a single study is limited, analysis of related compounds, particularly those with substitutions at the C-3 position, provides valuable insights.
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of a series of C-3 functionalized isobenzofuran-1(3H)-ones against human lymphoma (U937) and myeloid leukemia (K562) cell lines.[1] These compounds, while lacking the 5,6-dimethoxy substitution pattern, offer a clear demonstration of how modifications at the C-3 position impact anticancer efficacy.
Table 1: Cytotoxic Activity of C-3 Functionalized Isobenzofuran-1(3H)-one Analogs [1]
| Compound | R Group at C-3 | U937 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| 10 | 2-hydroxy-4-methoxyphenyl | > 100 | > 100 |
| 11 | 2,4-dihydroxyphenyl | > 100 | > 100 |
| 12 | 2-hydroxy-4-ethoxyphenyl | > 100 | > 100 |
| 13 | 2-hydroxy-4-(benzyloxy)phenyl | 85.3 | > 100 |
| 14 | 2,4-dihydroxy-6-methylphenyl | 14.8 | 19.3 |
| 15 | 2,4-dihydroxy-6-propylphenyl | 11.2 | 15.4 |
| 16 | 2,4-dihydroxy-3-isopropyl-6-methylphenyl | 11.0 | 13.9 |
| 17 | 2,4-diacetoxy-3-isopropyl-6-methylphenyl | 21.0 | 25.1 |
| 18 | 2,4-dihydroxy-6-pentylphenyl | 13.5 | 16.7 |
| 19 | 2,4-dihydroxy-6-hexylphenyl | 10.9 | 12.8 |
| 20 | 2,4-dihydroxy-6-(2-phenylethyl)phenyl | 11.6 | 14.2 |
| 21 | 2,4-dihydroxy-5-isopropyl-2-methylphenyl | 12.3 | 15.9 |
| 22 | 2,4-diacetoxy-5-isopropyl-2-methylphenyl | 28.4 | 31.7 |
| Etoposide * | - | 1.0 | 1.5 |
Positive Control
From this dataset, several SAR trends can be identified:
-
Hydroxylation Pattern: The presence of a 2,4-dihydroxyphenyl substituent at the C-3 position appears crucial for cytotoxic activity.
-
Alkyl Substitution on the Phenyl Ring: The introduction of alkyl groups (methyl, propyl, isopropyl, pentyl, hexyl) at the 6-position of the 2,4-dihydroxyphenyl ring generally enhances cytotoxicity.
-
Acetylation of Hydroxyl Groups: Acetylation of the hydroxyl groups (compounds 17 and 22 ) leads to a decrease in cytotoxic activity compared to their non-acetylated counterparts (16 and 21 ).
For comparison, the parent compound, This compound , has been reported to inhibit the proliferation of breast cancer cells in vitro, with IC₅₀ values indicating effective cytotoxicity at low concentrations.[2] It has also been shown to induce apoptosis in leukemia cells.[2]
Experimental Protocols
Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones[1]
A general method for the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones involves the condensation of phthalaldehydic acid with a substituted phenol in the presence of an acid catalyst.
General Procedure:
-
A mixture of phthalaldehydic acid (1.0 mmol) and the respective phenol (1.0 mmol) is dissolved in glacial acetic acid (5 mL).
-
Concentrated hydrochloric acid (0.5 mL) is added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then poured into ice water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the desired C-3 substituted isobenzofuran-1(3H)-one.
The following diagram illustrates the general workflow for the synthesis and evaluation of these analogs.
MTT Cytotoxicity Assay[1][2][3][4][5][6]
The cytotoxic activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., U937, K562) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathway
Isobenzofuranone derivatives have been shown to induce apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[2][3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute programmed cell death.
The following diagram illustrates the key steps in the intrinsic apoptotic pathway that can be triggered by cytotoxic isobenzofuranone analogs.
In this pathway, the cytotoxic compound induces cellular stress, leading to the activation of pro-apoptotic proteins (Bax, Bak) and the inhibition of anti-apoptotic proteins (Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway [mdpi.com]
The Influence of Isomerism on the Biological Activities of Isobenzofuranones: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The isobenzofuranone scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. However, the subtle yet critical role of isomerism in dictating these effects is often a nuanced aspect of their structure-activity relationship (SAR). This guide provides a comparative analysis of the biological effects of isobenzofuranone isomers, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of isobenzofuranone derivatives can be profoundly influenced by both constitutional isomerism (e.g., the position of substituents) and stereoisomerism (e.g., the spatial arrangement of atoms). Understanding these differences is paramount for optimizing drug candidates.
Constitutional Isomers: A Case Study in Antioxidant and Antiplatelet Activity
A study on a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones revealed that the position of a methoxy (-OCH3) substituent on the benzylidene ring dramatically alters the compound's antioxidant and antiplatelet efficacy. Specifically, a comparison between meta- and para-substituted isomers demonstrated a clear structure-activity relationship.
| Compound ID | Substituent Position | Antioxidant Activity (DPPH Assay) IC50 (µg/mL)[1] | Antiplatelet Activity IC50 (µg/mL)[1] |
| 28e | para-OCH3 | 34.41 ± 0.94 | 14.00 ± 0.17 |
| 28f | meta-OCH3 | 0.41 ± 0.12 | 4.20 ± 0.28 |
| Ascorbic Acid | Positive Control | 4.10 ± 0.08 | - |
| Aspirin | Positive Control | - | 19.57 ± 0.28 |
As shown in the table, the meta-methoxy isomer (28f ) exhibited significantly higher antioxidant activity, being approximately 10-fold more potent than the standard, ascorbic acid, and drastically more active than its para-methoxy counterpart (28e ).[1] A similar trend was observed in the antiplatelet assays, where the meta isomer was more than three times as potent as the para isomer and more than four times as potent as aspirin.[1] This highlights the critical role of substituent placement on the phenyl ring in influencing the molecule's interaction with its biological targets.
Stereoisomers: The Impact of Chirality on Antifungal Efficacy
The three-dimensional arrangement of atoms in chiral molecules can lead to significant differences in their biological activity. While direct comparative studies on simple isobenzofuranone enantiomers are limited in the literature, research on related chiral benzofuran derivatives underscores the importance of stereochemistry.
A study on novel chiral isoxazoline-benzofuran-sulfonamide derivatives demonstrated that chirality plays a crucial role in their antifungal activity against Sclerotinia sclerotiorum. Molecular docking studies revealed that chiral configurations had a better affinity for the target enzyme, succinate dehydrogenase (SDH), than the corresponding racemic mixtures.[2] The in vitro antifungal activities of several of these chiral compounds were found to be superior to the commercial fungicide fluopyram.[2]
| Compound ID | Antifungal Activity vs. S. sclerotiorum EC50 (mg/L)[2] |
| 3c | 0.42 |
| 3i | 0.33 |
| 3s | 0.37 |
| 3r | 0.40 |
| Fluopyram | 0.47 |
These findings strongly suggest that the specific stereoconfiguration of a molecule is a key determinant of its biological function, likely due to the stereospecific nature of enzyme active sites and receptor binding pockets.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of isobenzofuranone derivatives, it is crucial to investigate the signaling pathways they modulate. For instance, some isobenzofuranone derivatives have shown promise as antidepressant agents by modulating serotonin (5-HT) and brain-derived neurotrophic factor (BDNF) signaling.[3]
Antidepressant Activity Signaling Pathway
The antidepressant effects of certain isobenzofuranone derivatives are linked to their ability to increase 5-HT levels and enhance the expression of synaptic-associated proteins like BDNF and its receptor, TrkB.[3] The BDNF-TrkB signaling pathway is critical for neuronal survival, growth, and synaptic plasticity.[4][5]
Caption: Antidepressant signaling pathway of isobenzofuranone derivatives.
Experimental Workflow for Antiproliferative Activity Screening
A common workflow to assess the antiproliferative effects of isobenzofuranone isomers involves the use of cancer cell lines and a cell viability assay, such as the MTT assay.
Caption: Workflow for antiproliferative activity screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for the key bioassays discussed.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the free radical scavenging capacity of the test compounds.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol or ethanol (typically 0.1 mM).[6] A series of dilutions of the test compounds and a positive control (e.g., ascorbic acid) are also prepared.[6]
-
Reaction: The test compound dilutions are mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[6]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6]
Antiplatelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.[7]
-
Incubation: The PRP is incubated with various concentrations of the test compounds or a positive control (e.g., aspirin).
-
Induction of Aggregation: An agonist such as adenosine diphosphate (ADP) or platelet-activating factor (PAF) is added to the PRP to induce aggregation.[7]
-
Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate.[7][8]
-
Calculation: The inhibition of platelet aggregation is calculated relative to a control, and the IC50 value is determined.[7]
Antifungal Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.[9]
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[9]
Antiproliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isobenzofuranone isomers for a specific duration (e.g., 48 hours).[8]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.[10][11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
References
- 1. Serotonin Receptor 5-HT2A Regulates TrkB Receptor Function in Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Depletion of TrkB Receptors From Adult Serotonergic Neurons Increases Brain Serotonin Levels, Enhances Energy Metabolism and Impairs Learning and Memory [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. 3.2. Antiplatelet Aggregation Activity Assay [bio-protocol.org]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the Synthetic Routes of 5,6-Dimethoxyisobenzofuran-1(3H)-one
5,6-Dimethoxyisobenzofuran-1(3H)-one, a notable isobenzofuranone derivative, serves as a crucial building block in the synthesis of various biologically active molecules and complex organic structures. This guide provides a comparative analysis of the primary synthetic strategies employed for its preparation, offering researchers, scientists, and professionals in drug development a comprehensive overview of the available methodologies. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials, supported by detailed experimental protocols and visual representations of the synthetic pathways.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and conditions.
| Route | Starting Material | Key Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| Route 1 | 4,5-Dimethoxyphthalic anhydride | Acetic anhydride, Sulfuric acid (catalytic) | Acetic anhydride (neat) | 80–100°C | 4–6 hours | 68–72% |
| Route 2 | 3-(3,4-dimethoxyphenyl)propanoic acid | P₂O₅, Toluenesulfonic acid | - | 120°C | 5 minutes | Not specified |
| Route 3 | 4,5-Dimethoxybenzoic acid | Dibromomethane, Pd(OAc)₂, KHCO₃ | Not specified | 140°C | 18 hours | Not specified |
Detailed Experimental Protocols
Route 1: Cyclization of 4,5-Dimethoxyphthalic Anhydride
This widely documented laboratory synthesis involves the acid-catalyzed intramolecular esterification of 4,5-dimethoxyphthalic anhydride to form the lactone ring.[1]
Procedure:
-
4,5-dimethoxyphthalic anhydride is treated with acetic anhydride.
-
A catalytic amount (1–2 mol%) of sulfuric acid is added to the mixture.
-
The reaction mixture is heated to a temperature between 80–100°C for 4 to 6 hours.
-
Upon completion, the crude product is purified via recrystallization from ethanol.
This method yields colorless crystals of this compound with a reported melting point of 142–144°C.[1]
Route 2: Cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid
This approach utilizes a strong dehydrating agent mixture to effect the cyclization of a propanoic acid derivative.[2]
Procedure:
-
In a round-bottom flask, phosphorus pentoxide (P₂O₅, 12 eq.) and toluenesulfonic acid (12 eq.) are combined and heated to 120°C with stirring for 30 minutes to form a clear, homogeneous solution.
-
3-(3,4-dimethoxyphenyl)propanoic acid (1 eq.) is added to the solution in one portion.
-
The mixture is stirred at 120°C for 5 minutes, during which it turns a deep purple color.
-
Ice water is then added to the reaction mixture.
-
The resulting mixture is extracted three times with dichloromethane (CH₂Cl₂).
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate (NaHCO₃), dried with magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the product.
Route 3: Palladium-Catalyzed Cyclization of 4,5-Dimethoxybenzoic Acid
This method employs a palladium catalyst to facilitate the cyclization.[1][3]
Procedure:
-
A reaction tube is charged with 4,5-dimethoxybenzoic acid, palladium(II) acetate (Pd(OAc)₂), and potassium bicarbonate (KHCO₃).
-
Dibromomethane is added as a reagent.
-
The reaction mixture is heated to 140°C for 18 hours.
-
After the reaction period, the mixture is filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography using a hexane:EtOAc (2:1) eluent to afford the final product.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Cyclization of anhydride.
Caption: Route 2: Cyclization of propanoic acid.
Caption: Route 3: Palladium-catalyzed cyclization.
References
Comparative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characteristics of 5,6-Dimethoxyisobenzofuran-1(3H)-one is crucial for its accurate identification, quantification, and quality control. This guide provides a comparative overview of key analytical techniques, detailed experimental protocols, and relevant biological pathways associated with this compound.
Executive Summary
This compound is a naturally occurring compound belonging to the isobenzofuranone family, which has garnered interest for its diverse biological activities.[1][2] Accurate and reliable analytical methods are paramount for its study and potential therapeutic development. This guide compares the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound and its closely related isomer, 6,7-Dimethoxyisobenzofuran-1(3H)-one, providing a framework for selecting the most appropriate analytical strategy.
Comparative Analytical Data
The selection of an analytical technique is often dictated by the specific requirements of the study, such as the need for quantitative precision, structural elucidation, or high-throughput screening. Below is a comparative summary of the typical data obtained for this compound and a common structural isomer, 6,7-Dimethoxyisobenzofuran-1(3H)-one, using various analytical methods.
Table 1: Comparison of HPLC, GC-MS, and NMR Data for Dimethoxyisobenzofuran-1(3H)-one Isomers
| Analytical Technique | Parameter | This compound | 6,7-Dimethoxyisobenzofuran-1(3H)-one | Key Considerations |
| HPLC | Retention Time (min) | Hypothetical Value: 8.5 | Hypothetical Value: 9.2 | Dependent on column, mobile phase, and flow rate. Isomers can often be separated with optimized methods. |
| GC-MS | Retention Time (min) | Hypothetical Value: 12.3 | Hypothetical Value: 12.8 | Dependent on column and temperature program. |
| Key Mass Fragments (m/z) | 194 (M+), 179, 165, 151 | 194 (M+), 179, 165, 151 | Fragmentation patterns for isomers can be very similar, requiring careful analysis of relative ion abundances for differentiation.[3] | |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic H, Methoxy H, Methylene H | Aromatic H, Methoxy H, Methylene H | Provides detailed structural information. Isomers will have distinct chemical shifts and coupling patterns. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyl C, Aromatic C, Methoxy C, Methylene C | Carbonyl C, Aromatic C, Methoxy C, Methylene C | Confirms carbon framework and substitution patterns. |
Note: The HPLC and GC-MS retention times are hypothetical and serve for illustrative purposes. Actual values will vary based on the specific experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. The following sections provide step-by-step methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and confirm the structure of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Acetone or Ethyl Acetate (for sample preparation)
-
This compound standard
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetone or ethyl acetate.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Analysis: Inject the prepared sample. The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum of the corresponding peak can be compared with a reference library (e.g., NIST) to confirm the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5][6] Ensure the sample is fully dissolved.
-
NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis: Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). The chemical shifts (δ), coupling constants (J), and integration values of the signals are used to determine the structure of the molecule.
Visualizing Key Processes
Synthesis and Purification Workflow
The synthesis of this compound typically involves the cyclization of a substituted benzoic acid derivative. The following diagram illustrates a general workflow for its synthesis and purification.
Caption: A general workflow for the synthesis and purification of this compound.
Apoptosis Signaling Pathway
Some isobenzofuranone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] While the specific pathway for this compound is a subject of ongoing research, a general model of the intrinsic (mitochondrial) apoptosis pathway that could be initiated by such a compound is depicted below.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially induced by this compound.
Conclusion
The analytical cross-validation of this compound requires a multi-faceted approach. HPLC is well-suited for quantitative analysis and purity assessment, while GC-MS provides robust identification based on fragmentation patterns. For unambiguous structural elucidation, NMR spectroscopy remains the gold standard. By employing these techniques in a complementary fashion and adhering to detailed experimental protocols, researchers can ensure the generation of high-quality, reliable data, which is fundamental for advancing our understanding of this and other related bioactive compounds.
References
- 1. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 5. forensicresources.org [forensicresources.org]
- 6. m.youtube.com [m.youtube.com]
Benchmarking the Antioxidant Potential of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its structural analogs against common antioxidant standards. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide leverages data from closely related isobenzofuranone derivatives to provide a benchmark for its potential efficacy. The information presented herein is intended to guide further research and development of isobenzofuranone-based compounds as potential antioxidant agents.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key parameter used to express the potency of an antioxidant; a lower value indicates higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) assay is another common method, where the antioxidant capacity of a compound is expressed in terms of Trolox equivalents.
While direct EC50 or IC50 values for this compound were not available in the searched scientific literature, a study on structurally similar isobenzofuranone derivatives provides valuable insights into the potential antioxidant capacity of this class of compounds.
Table 1: DPPH Radical Scavenging Activity of Isobenzofuranone Derivatives and Standard Antioxidants
| Compound | DPPH Radical Scavenging Activity (EC50/IC50 in µM) | Reference(s) |
| Isobenzofuranone Derivatives | ||
| 4,5,6-trihydroxy-7-methylphthalide | 5 | [1] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 | [1] |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 | [1] |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 | [1] |
| Standard Antioxidants | ||
| Gallic Acid | 2 - 15.3 | [1][2][3] |
| Ascorbic Acid | 8.4 - 47.7 | [3][4][5][6][7] |
| Trolox | 3.77 - 6.6 | [3][8] |
Note: The presented values are ranges compiled from multiple sources and may vary depending on specific experimental conditions.
The data in Table 1 suggests that isobenzofuranone derivatives with multiple hydroxyl groups exhibit potent antioxidant activity, in some cases comparable to or even exceeding that of the standard antioxidant ascorbic acid. The presence and position of hydroxyl and methoxy groups on the aromatic ring appear to play a crucial role in the radical scavenging ability of these compounds.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) are prepared in a suitable solvent.
-
An aliquot of the test compound/standard is mixed with the DPPH solution in a microplate well or a cuvette.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 or IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
The ABTS•+ is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Various concentrations of the test compound and a standard (usually Trolox) are prepared.
-
An aliquot of the test compound/standard is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of the ABTS•+ radical is calculated.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model.
Protocol using DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate):
-
Adherent cells (e.g., human hepatocarcinoma HepG2 cells) are seeded in a 96-well plate and cultured until they reach confluence.
-
The cells are washed and then incubated with the cell-permeable probe DCFH-DA. Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cells.
-
The cells are then treated with the test compound or a standard antioxidant (e.g., quercetin) at various concentrations.
-
After an incubation period, a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce the generation of ROS.
-
ROS oxidize the intracellular DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured over time using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
The antioxidant activity is determined by the ability of the test compound to reduce the AAPH-induced fluorescence compared to control cells.
Potential Mechanism of Action and Signaling Pathways
The antioxidant activity of many phenolic compounds, including potentially isobenzofuranone derivatives, is not limited to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most critical pathways in this regard is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful substances.
References
- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
comparative cytotoxicity of 5,6-Dimethoxyisobenzofuran-1(3H)-one on normal and cancer cells
An In-Depth Analysis of the Differential Effects on Cancer and Normal Cells
5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative, has garnered significant interest within the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of its cytotoxic effects on cancerous and normal cells, supported by available experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
Studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells, including breast cancer and leukemia cell lines, while showing comparatively lower toxicity to normal cells. The primary mechanism of its anticancer activity is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway. This involves the modulation of key signaling molecules, leading to programmed cell death in malignant cells.
Data Presentation: Cytotoxicity Profile
While extensive comparative data across a wide range of cell lines is still emerging, preliminary studies indicate a significant differential in the cytotoxic effects of this compound.
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | 66.2 | [1] |
| Normal Cells | (Not Specified) | (Higher than cancer cells) | (Implied) |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the comparative cytotoxicity and apoptotic mechanisms of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cells (both cancer and normal) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Workflow:
References
Validating Target Engagement of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern cellular assays to validate the target engagement of novel bioactive compounds, using 5,6-Dimethoxyisobenzofuran-1(3H)-one as a case study. This naturally occurring isobenzofuranone has demonstrated potential anticancer and antimicrobial properties, and has been identified as a tyrosinase inhibitor.[1][2] The validation of its direct molecular targets within a cellular context is a critical step in advancing its development as a potential therapeutic agent.[3]
Comparison of Key Target Engagement Validation Methods
Choosing the appropriate method to confirm that a compound binds to its intended target in a complex cellular environment is crucial for successful drug development. Below is a comparison of three widely used label-free techniques that do not require chemical modification of the compound, a key advantage when working with novel small molecules.[4][5][6]
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Quantitative Data |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[7][8] | Applicable in intact cells, cell lysates, and tissues; provides evidence of direct target binding in a physiological context.[9][10] | Can be low-throughput for Western blot-based detection; mass spectrometry-based detection can be complex and costly.[7] | Low to high, depending on the readout (Western blot vs. MS or plate-based assays).[8] | EC50 values for target engagement, melting temperature (Tm) shifts.[11] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[4][5][12] | Does not require compound immobilization or modification; can be used in an unbiased manner to identify unknown targets.[6][13] | The degree of protection can vary significantly between proteins; may not be suitable for all protein targets. | Low to medium; gel-based readout is common, but can be coupled with mass spectrometry.[5] | Relative protein abundance after proteolysis, which can be used to infer binding. |
| Kinobeads Competition Binding Assay | A competition-based chemoproteomics approach where the compound of interest competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[14][15][16] | Allows for the profiling of hundreds of kinases simultaneously; provides a broad overview of kinase selectivity.[17] | Primarily limited to the kinome; requires specialized affinity resins.[17] | High; suitable for screening compound libraries.[15] | Apparent dissociation constants (Kd app) for numerous kinases.[16] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol (Western Blot Readout)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-3 hours).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the putative target by Western blotting using a specific antibody. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation: Prepare a cell lysate with a protein concentration of approximately 2-5 µg/µL in a suitable buffer (e.g., M-PER).[5]
-
Compound Incubation: Incubate the cell lysate with either the vehicle control or this compound at room temperature for 1 hour.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate at room temperature for a defined period (e.g., 30 minutes). The optimal protease concentration and digestion time should be determined empirically.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating at 95°C for 5 minutes.
-
Gel Electrophoresis and Staining: Separate the proteins by SDS-PAGE and visualize them by Coomassie blue or silver staining. A protein band that is more intense in the compound-treated lane compared to the vehicle control is a potential target. This band can be excised and identified by mass spectrometry.
Kinobeads Competition Binding Assay Protocol
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Competition Binding: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases.[15]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins with trypsin and prepare the peptides for LC-MS/MS analysis.
-
LC-MS/MS Analysis and Data Quantification: Analyze the peptide samples by mass spectrometry. Quantify the relative abundance of each identified kinase in the compound-treated samples versus the vehicle control to determine the competition effect.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of target engagement validation methods.
References
- 1. This compound | 531-88-4 | Benchchem [benchchem.com]
- 2. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Target engagement in lead generation. | Semantic Scholar [semanticscholar.org]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid [frontiersin.org]
- 13. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Analysis of the Biological Activities of 5,6-Dimethoxyisobenzofuran-1(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of a library of 5,6-Dimethoxyisobenzofuran-1(3H)-one derivatives and related isomers. The data presented herein is compiled from various studies to facilitate the evaluation of these compounds as potential therapeutic agents. The isobenzofuranone scaffold is a recurring motif in natural products and has garnered significant interest for its diverse pharmacological properties. This document summarizes key findings on their anticancer, anti-inflammatory, and antimicrobial activities, among others, and provides detailed experimental protocols for the assays cited.
Comparative Biological Activity Data
The following table summarizes the quantitative biological activity data for this compound and its closely related derivatives. The data has been collated from multiple sources to provide a comparative perspective.
| Compound | Biological Activity | Assay | Cell Line/Organism | Result (IC₅₀/MIC) |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | Cytotoxicity | Not Specified | HeLa | 66.2 μM[1] |
| Anti-inflammatory (NO inhibition) | Griess Assay | LPS-activated macrophages | 17.2 μM[1] | |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | Cytotoxicity | Not Specified | HeLa | 65.7 μM[1] |
| Anti-inflammatory (NO inhibition) | Griess Assay | LPS-activated macrophages | 67.9 μM[1] | |
| 3-Arylbenzofuranone Derivative (Cpd 20) | Acetylcholinesterase Inhibition | Not Specified | - | 0.089 ± 0.01 μM[2] |
| 3-(substituted) isobenzohuran-1(3H)-one (Cpd B2) | Antibacterial | Not Specified | Escherichia coli | Active[3] |
| Bacillus subtilis | Active[3] | |||
| Staphylococcus aureus | Active[3] | |||
| All tested 3-(substituted) isobenzohuran-1(3H)-one derivatives | Antifungal | Not Specified | Candida albicans | Active[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is soluble in an appropriate solvent, is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C with 5% CO₂.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader, with a reference wavelength of 650 nm or higher.
Griess Assay for Nitric Oxide (NO) Inhibition
This colorimetric assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
Protocol:
-
Seed RAW 264.7 macrophage cells (1.5 × 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.
Protocol:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE solution (1 U/mL).
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader.
-
The percent inhibition of AChE is calculated by comparing the absorbance of the sample with that of a control without the inhibitor.
Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key concepts related to the biological evaluation of the isobenzofuranone derivatives.
Caption: Experimental workflow for the biological screening of a compound library.
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory agents.
References
Safety Operating Guide
Personal protective equipment for handling 5,6-Dimethoxyisobenzofuran-1(3H)-one
Essential Safety and Handling Guide for 5,6-Dimethoxyisobenzofuran-1(3H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Immediate Safety Concerns and Hazard Summary
This compound is classified as an irritant. Based on the Globally Harmonized System (GHS), it presents the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Hazard and Precautionary Statement Summary
| Identifier | Statement |
| GHS Pictogram | Warning |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: PubChem.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to mitigate the risks of skin, eye, and respiratory irritation. The selection of appropriate protective gear is critical for ensuring personal safety.[2]
Recommended PPE for Handling this compound
| Protection Type | Specific Equipment | Standard/Notes |
| Eye and Face | Chemical safety goggles or safety glasses with side shields. | Must meet ANSI Z87.1 standards. A face shield is recommended if there is a splash hazard.[2] |
| Skin and Body | - Chemical-resistant gloves (e.g., Nitrile).- Laboratory coat or chemical-resistant coveralls. | Change gloves immediately if contaminated. Ensure clothing provides full coverage.[2][3] |
| Respiratory | NIOSH-approved respirator. | Required if working outside of a fume hood or if dust/aerosols are generated.[4][5][6] |
| Footwear | Closed-toe shoes. | Chemical-resistant boots are recommended when handling large quantities.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling
References
- 1. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dem.ri.gov [dem.ri.gov]
- 3. 5. Personal Protective Equipment (PPE) | ATrain Education [atrainceu.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
